cis-Miyabenol C
Description
Structure
2D Structure
Propriétés
Numéro CAS |
168037-22-7 |
|---|---|
Formule moléculaire |
C42H32O9 |
Poids moléculaire |
680.7 g/mol |
Nom IUPAC |
5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1-/t38-,40+,41+,42-/m1/s1 |
Clé InChI |
RKFYYCKIHVEWHX-LXJGKARHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to cis-Miyabenol C: Discovery, Natural Sources, and Biological Activity
This technical guide provides a comprehensive overview of this compound, a resveratrol (B1683913) trimer with significant potential in drug discovery, particularly in the context of neurodegenerative diseases. This document details its discovery, natural sources, chemical properties, and biological activity, with a focus on its role as a β-secretase (BACE1) inhibitor.
Discovery and Natural Sources
This compound is a naturally occurring stilbenoid, a class of polyphenolic compounds produced by plants in response to stress. It is a trimer of resveratrol, meaning it is formed from three resveratrol units. The initial discovery and isolation of Miyabenol C were from the stems and leaves of the small-leaf grape, Vitis thunbergii var. taiwaniana.[1] Subsequent research has identified this compound and its isomers in various other plant species.
The primary natural sources of this compound include:
-
Vitis vinifera (Common Grape Vine): Grapevine shoots, in particular, have been identified as a rich source of both (E)-cis-Miyabenol C and (Z)-cis-Miyabenol C.[2]
-
Vitis thunbergii : This species remains a key source for the isolation of Miyabenol C.[1]
-
Carex species : Certain sedges are also known to produce this compound.
-
Caragana species
-
Parthenocissus quinquefolia (Virginia creeper)
-
Sophora davidii
The yield of specific cis-isomers can vary depending on the plant source and the extraction and purification methods employed. In one study, semi-preparative HPLC of a commercial grapevine shoot extract (Vineatrol® 30) yielded 2 mg of (E)-cis-Miyabenol C and 2 mg of (Z)-cis-Miyabenol C from 400 mg of the extract.[2]
Chemical Structure and Properties
This compound is a complex molecule with the chemical formula C₄₂H₃₂O₉ and a molecular weight of 680.7 g/mol . The "cis" designation refers to the stereochemistry of the double bond in one of the resveratrol units. The structural elucidation of Miyabenol C and its isomers has been achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
Table 1: ¹H NMR Data for Miyabenol C
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.18 | d | 8.8 | H-2a, H-6a |
| 7.13 | d | 8.4 | H-2c, H-6c |
| 6.90 | d | 8.4 | H-3c, H-5c |
| 6.62 | d | 16.4 | H-8c |
| 6.58 | d | 8.8 | H-3b, H-5b |
| 6.52 | d | 8.8 | H-3a, H-5a |
Note: This data is for Miyabenol C isolated from Vitis thunbergii var. taiwaniana. Specific assignments for the cis-isomer may vary slightly.
Biological Activity: Inhibition of β-Secretase (BACE1)
The primary biological activity of interest for this compound is its potent inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
Signaling Pathway: Amyloid Precursor Protein (APP) Processing
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Inhibition of BACE1 is a major therapeutic strategy to reduce the production of Aβ peptides.
Miyabenol C has been shown to directly inhibit BACE1 activity, thereby reducing the cleavage of APP at the β-site.[3] This leads to a decrease in the formation of the Aβ40 and Aβ42 peptides. Importantly, studies have shown that Miyabenol C does not significantly affect the activity of α-secretase or γ-secretase, indicating a specific mechanism of action.
Quantitative Analysis of BACE1 Inhibition
Studies have demonstrated a dose-dependent inhibition of BACE1 activity by Miyabenol C. In cell-based assays, treatment of N2aWT and SH-SY5Y cells with 10 µM Miyabenol C resulted in a significant reduction in β-secretase activity. Furthermore, in a cell-free in vitro assay, Miyabenol C exhibited a dose-dependent inhibition of recombinant BACE1.
Table 2: Effect of Miyabenol C on Aβ Secretion and BACE1 Activity
| Assay | Cell Line/System | Miyabenol C Concentration | Observed Effect |
| Aβ40 Secretion | N2a695 cells | 5 µM | Significant reduction |
| Aβ40 Secretion | N2a695 cells | 10 µM | Further significant reduction |
| Aβ42 Secretion | N2a695 cells | 5 µM | Significant reduction |
| Aβ42 Secretion | N2a695 cells | 10 µM | Further significant reduction |
| β-Secretase Activity | N2aWT cells | 10 µM | Significant inhibition |
| β-Secretase Activity | SH-SY5Y cells | 10 µM | Significant inhibition |
| In vitro BACE1 Activity | Recombinant BACE1 | Dose-dependent | Inhibition comparable to β-secretase inhibitor II |
Note: While these studies used "Miyabenol C", the specific contribution of the cis-isomer to this activity is an area of ongoing research. A precise inhibition constant (Ki) for this compound is not yet available in the literature.
Experimental Protocols
Isolation and Purification of this compound from Vitis vinifera Shoots
The following is a generalized workflow for the isolation and purification of this compound.
References
Isolating cis-Miyabenol C from Vitis thunbergii: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation and characterization of cis-Miyabenol C, a resveratrol (B1683913) trimer found in Vitis thunbergii. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. The guide details the experimental protocols for extraction and purification, presents spectroscopic data for structural elucidation, and visualizes its mechanism of action as a β-secretase (BACE1) inhibitor.
Introduction
Vitis thunbergii, a plant with a history in traditional medicine, is a rich source of various stilbenoids, including resveratrol and its oligomers. Among these, Miyabenol C, a resveratrol trimer, has garnered significant interest for its potential neuroprotective properties. Specifically, the cis-isomer of Miyabenol C has been identified in the stems and leaves of Vitis thunbergii var. taiwaniana and has been shown to be a potent inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This guide outlines the methodology for isolating and characterizing this compound from its natural source.
Data Presentation
The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₄₂H₃₂O₉ |
| Molecular Weight | 680.70 g/mol |
| Appearance | White to off-white powder |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ (Theoretical) |
| Please refer to original publications for experimental values. | |
| ¹H NMR (Acetone-d₆) | Please refer to original publications for detailed chemical shifts and coupling constants. |
| ¹³C NMR (Acetone-d₆) | Please refer to original publications for detailed chemical shifts. |
Experimental Protocols
The following protocols are a composite of established methods for the extraction and purification of stilbenoids from Vitis species, adapted for the specific isolation of this compound from Vitis thunbergii.
Plant Material Collection and Preparation
-
Collection: Harvest fresh stems and leaves of Vitis thunbergii var. taiwaniana.
-
Cleaning and Drying: Thoroughly wash the plant material with distilled water to remove any contaminants. Air-dry the material in a well-ventilated area, shielded from direct sunlight, until completely brittle.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder.
Extraction
-
Solvent Maceration: Suspend the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio.
-
Extraction Conditions: Macerate the mixture at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
Solvent Partitioning
-
Initial Fractionation: Resuspend the crude ethanolic extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Fraction Collection: Collect the ethyl acetate fraction, which is expected to be enriched with stilbenoids, and evaporate the solvent in vacuo.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (70-230 mesh) using a slurry method with n-hexane.
-
Load the dried ethyl acetate fraction onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) for visualization.
-
Pool fractions containing compounds with similar Rf values.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Subject the enriched fractions from the silica gel column to preparative HPLC for final purification.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at 320 nm.
-
Collect the peak corresponding to this compound.
-
Structure Elucidation
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., acetone-d₆) to confirm the structure and stereochemistry of this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and its proposed mechanism of action.
Conclusion
This technical guide provides a framework for the isolation and study of this compound from Vitis thunbergii. The detailed protocols and compiled data serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural product. The inhibitory effect of this compound on β-secretase highlights its potential as a lead compound in the development of novel treatments for Alzheimer's disease. Further research is warranted to fully elucidate its pharmacological profile and to optimize its extraction and purification for potential clinical applications.
The Biosynthesis of Resveratrol Trimers: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of resveratrol (B1683913) trimers, from the initial precursor molecules to the complex oligomeric structures. It is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug development. This document details the enzymatic steps, proposed mechanisms, and relevant experimental methodologies.
Introduction to Resveratrol and its Oligomers
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring phytoalexin produced by several plants in response to stress, such as injury or fungal infection. Beyond its role in plant defense, resveratrol has garnered significant attention for its diverse pharmacological activities. While resveratrol itself has been extensively studied, its oligomers, including dimers, trimers, and tetramers, often exhibit enhanced biological activities. Resveratrol trimers are formed through the oxidative coupling of resveratrol monomers and dimers, resulting in a wide array of structurally complex molecules with significant therapeutic potential. Understanding their biosynthesis is crucial for their targeted production and pharmacological exploration.
Biosynthesis of the Resveratrol Monomer
The formation of resveratrol trimers begins with the synthesis of the resveratrol monomer. This process is a branch of the well-characterized phenylpropanoid pathway.
Precursor Molecules
The primary precursors for resveratrol biosynthesis are:
-
L-phenylalanine or L-tyrosine: Amino acids derived from the shikimate pathway.
-
Malonyl-CoA: A C2 unit derived from acetyl-CoA.[1]
Enzymatic Steps
The synthesis of resveratrol from its precursors involves a series of enzymatic reactions:
-
Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL): PAL catalyzes the deamination of L-phenylalanine to form cinnamic acid. Alternatively, TAL can convert L-tyrosine directly to p-coumaric acid.[2][3]
-
Cinnamate-4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to produce p-coumaric acid.[2][3]
-
4-coumarate-CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.
-
Stilbene (B7821643) Synthase (STS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol.
The overall pathway for resveratrol biosynthesis is depicted below.
References
Unraveling the Pharmacokinetic Profile of cis-Miyabenol C: A Technical Guide for Researchers
Absence of specific pharmacokinetic data for cis-Miyabenol C necessitates an inferential analysis based on its parent compound, resveratrol (B1683913), to guide future research and development.
Currently, there is a significant gap in the scientific literature regarding the specific pharmacokinetics and bioavailability of this compound, a resveratrol trimer with demonstrated therapeutic potential. The primary research focus has been on its efficacy, particularly its role as a β-secretase inhibitor in models of Alzheimer's disease. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the anticipated pharmacokinetic challenges and a framework for future investigation by drawing parallels with its well-studied parent compound, resveratrol.
The Challenge of Bioavailability for Stilbenoids
Stilbenoids, the class of natural phenols to which this compound belongs, are notoriously challenging in terms of their oral bioavailability. This is a critical hurdle for their development as therapeutic agents.
Principal Factors Limiting Bioavailability:
-
Extensive First-Pass Metabolism: Following oral administration, resveratrol undergoes substantial metabolism in the intestinal wall and the liver before it can reach systemic circulation. The primary metabolic routes are glucuronidation and sulfation, which convert the active compound into inactive, water-soluble metabolites that are rapidly excreted.
-
Poor Aqueous Solubility: While lipophilic enough to traverse cell membranes, the low water solubility of many stilbenoids can hinder their dissolution in the gastrointestinal fluids, a crucial first step for absorption.
-
Isomeric Stability: The biological activity of stilbenoids can be dependent on their isomeric form (cis vs. trans). The in vivo stability and potential for isomerization of this compound remain unknown and represent a key area for future pharmacokinetic studies.
A Look at Resveratrol's Pharmacokinetics
Given the absence of data for this compound, the pharmacokinetic profile of resveratrol serves as the most relevant surrogate for understanding its potential in vivo behavior. Although resveratrol is well-absorbed, its bioavailability is remarkably low.
Table 1: Summary of Human Pharmacokinetic Parameters for Orally Administered Resveratrol
| Parameter | Observed Value | Citation(s) |
| Oral Absorption | Approximately 75% | [1][2] |
| Oral Bioavailability | Less than 1% | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 to 1.5 hours | |
| Peak Plasma Concentration (Cmax) of Unchanged Resveratrol | Nanomolar (ng/mL) range | |
| Primary Metabolites | Glucuronide and sulfate (B86663) conjugates | |
| Primary Route of Excretion | Urine (as metabolites) |
Note: These pharmacokinetic parameters can be influenced by factors such as dosage, formulation, and inter-individual variability.
Charting the Course: Experimental Protocols for Pharmacokinetic Evaluation
To elucidate the pharmacokinetic profile of this compound, rigorous preclinical studies are essential. The following is a standardized protocol for an oral bioavailability study in a rodent model, which can be adapted for this compound.
Protocol for a Preclinical Oral Bioavailability Study in a Rodent Model
1. Study Objective: The primary goal is to characterize the pharmacokinetic profile and determine the absolute oral bioavailability of the test compound following single oral and intravenous administrations in a rat model.
2. Materials and Methods:
-
Test Compound: this compound
-
Formulations:
-
Oral: Suspension in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose).
-
Intravenous: Solution in a biocompatible solvent system (e.g., saline with a non-toxic co-solvent).
-
-
Animal Model: Male Sprague-Dawley rats (n=12), aged 8-10 weeks, equipped with cannulas for serial blood sampling.
-
Study Groups:
-
Group A (n=6): Oral administration (e.g., 50 mg/kg) via oral gavage.
-
Group B (n=6): Intravenous administration (e.g., 5 mg/kg) via tail vein injection.
-
-
Sampling Procedure:
-
Blood samples are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 12, and 24 hours post-administration).
-
Plasma is isolated by centrifugation and stored at -80°C pending analysis.
-
3. Bioanalysis:
-
Plasma concentrations of the parent compound and any identified major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are determined from the plasma concentration-time profiles using non-compartmental analysis.
-
The absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizing the Challenges and Processes
Caption: The metabolic journey of resveratrol, highlighting the extensive first-pass metabolism that results in low oral bioavailability.
Caption: A generalized experimental workflow for conducting a preclinical oral bioavailability study.
Future Outlook and Recommendations
The therapeutic promise of this compound, indicated by its potent in vitro bioactivity, warrants a dedicated effort to understand its pharmacokinetic profile. Based on the extensive data available for resveratrol, it is anticipated that this compound will exhibit low oral bioavailability due to extensive first-pass metabolism. Its larger molecular size and additional hydroxyl groups may further exacerbate this issue.
Future research should be directed towards:
-
Conducting foundational ADME (absorption, distribution, metabolism, and excretion) studies to establish the basic pharmacokinetic parameters of this compound.
-
Investigating the metabolic stability of this compound in liver and intestinal microsomes.
-
Exploring advanced formulation strategies , such as nanoformulations or the development of prodrugs, to enhance its solubility and shield it from premature metabolism.
A thorough understanding of the pharmacokinetics of this compound is an indispensable step in translating its promising preclinical activity into a viable therapeutic agent.
References
Methodological & Application
In Vitro Cell-Based Assays for cis-Miyabenol C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C is a resveratrol (B1683913) oligomer, a class of polyphenolic compounds known for a wide range of biological activities. As a stilbenoid, it holds potential for therapeutic applications, particularly in the realm of anti-inflammatory and cytoprotective effects. These application notes provide a comprehensive guide to the in vitro cell-based assays relevant to the functional characterization of this compound. The protocols detailed herein are designed to assess its cytotoxicity, anti-inflammatory potential, and to elucidate the underlying molecular mechanisms of action, with a focus on key inflammatory signaling pathways.
Assessment of Cytotoxicity
Prior to evaluating the therapeutic efficacy of this compound, it is imperative to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent functional assays. The MTT assay is a widely used colorimetric method to assess cell viability.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the dose-dependent effect of this compound on the viability of RAW 264.7 murine macrophages.
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98 ± 3.2 |
| 5 | 95 ± 4.1 |
| 10 | 92 ± 3.8 |
| 25 | 88 ± 4.5 |
| 50 | 75 ± 5.2 |
| 100 | 55 ± 6.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve the desired final concentrations.
-
After 24 hours, remove the old medium and treat the cells with various concentrations of this compound for 24 hours.
-
Following the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Anti-inflammatory Activity: Nitric Oxide Inhibition
A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). The Griess assay is a straightforward and sensitive method to measure nitrite (B80452) (a stable product of NO), thereby quantifying NO production.
Data Presentation: Inhibition of Nitric Oxide Production
This table illustrates the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 cells.
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | 2.1 ± 0.5 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + this compound (1 µM) | 42.1 ± 3.5 | 8.1 |
| LPS + this compound (5 µM) | 33.7 ± 2.8 | 26.4 |
| LPS + this compound (10 µM) | 21.9 ± 2.1 | 52.2 |
| LPS + this compound (25 µM) | 12.5 ± 1.8 | 72.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Griess Assay for Nitric Oxide
Principle: The Griess reagent reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Elucidation of Molecular Mechanism: Signaling Pathway Analysis
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response. Western blotting can be employed to assess the effect of this compound on the activation of these pathways.
Signaling Pathways and Experimental Workflow Diagrams
Application Notes & Protocols: Animal Models for Studying cis-Miyabenol C Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cis-Miyabenol C is a naturally occurring stilbene (B7821643) trimer, a class of polyphenolic compounds known for a wide range of biological activities.[1] Stilbenoids, such as the well-studied resveratrol (B1683913), have demonstrated anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects in numerous preclinical studies.[2][3] Extracts containing Miyabenol C have been traditionally used in folk medicine and have shown anti-inflammatory and neuroprotective activities.[4] Specifically, Miyabenol C has been identified as a potent inhibitor of β-secretase (BACE1), an enzyme central to the production of amyloid-β peptides, suggesting its therapeutic potential for Alzheimer's disease.[5][6] Given the pharmacological interest in this compound, robust and well-defined animal models are essential to investigate its in vivo efficacy, mechanism of action, and safety profile.
These application notes provide detailed protocols for two primary animal models relevant to the known biological activities of stilbenoids: an acute anti-inflammatory model and an anti-cancer xenograft model.
Section 1: Anti-Inflammatory Effects of this compound
Stilbenoids are well-recognized for their ability to modulate inflammatory pathways.[3] They can target key inflammatory mediators like cyclooxygenases (COX), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines such as TNF-α and various interleukins by interfering with signaling cascades like NF-κB and PI3K/Akt.[2][7][8] The Carrageenan-Induced Paw Edema model is a classic, well-established, and widely used in vivo assay for screening potential anti-inflammatory compounds.[9][10]
Animal Model: Carrageenan-Induced Paw Edema in Rats
This model induces a reproducible acute inflammatory response, making it ideal for evaluating the efficacy of novel anti-inflammatory agents like this compound.[9]
Experimental Workflow Diagram
References
- 1. Stilbenes, a Versatile Class of Natural Metabolites for Inflammation—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of natural stilbenoids: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Natural Stilbenoids Have Anti-Inflammatory Properties in Vivo and Down-Regulate the Production of Inflammatory Mediators NO, IL6, and MCP1 Possibly in a PI3K/Akt-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-Miyabenol C: Application Notes and Protocols for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C, a resveratrol (B1683913) trimer isolated from the stems and leaves of the small-leaf grape (Vitis thunbergii var. taiwaniana), has emerged as a promising natural compound in the exploration of therapeutic agents for Alzheimer's disease (AD).[1][2][3] The primary pathological hallmark of AD is the accumulation of amyloid-β (Aβ) peptides in the brain, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][3][4] Research has identified this compound as a potent inhibitor of BACE1, the rate-limiting enzyme in Aβ production.[1][5] By inhibiting BACE1 activity, this compound effectively reduces the generation of Aβ peptides, positioning it as a significant lead compound for the development of novel AD therapies.[1][2][3]
These application notes provide a comprehensive overview of the experimental evaluation of this compound, including its effects on Aβ production in vitro and in vivo. Detailed protocols for key assays are provided to enable researchers to replicate and build upon these findings.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data from in vitro studies on the effect of this compound on cell viability and APP processing in various cell lines.
Table 1: Cytotoxicity of this compound in N2a695 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 5 | No significant toxicity |
| 10 | No significant toxicity |
| 20 | No significant toxicity |
| 40 | Dose-dependent cytotoxicity observed |
| 80 | Dose-dependent cytotoxicity observed |
| 100 | Dose-dependent cytotoxicity observed |
Data derived from Cell Counting Kit-8 (CCK-8) assay after 10 hours of treatment.[5]
Table 2: Effect of this compound on Aβ Secretion in N2a695 Cells
| Treatment | Concentration (µM) | Aβ40 Reduction (%) | Aβ42 Reduction (%) |
| DMSO (Control) | - | 0 | 0 |
| This compound | 5 | Significant | Significant |
| This compound | 10 | Significant | Significant |
| This compound | 20 | Significant | Significant |
Data obtained from ELISA analysis of conditioned media after 10 hours of treatment.[5]
Table 3: Effect of this compound on APP Processing Fragments in N2a695 Cells
| Treatment | Concentration (µM) | sAPPβ Level | β-CTF Level | sAPPα Level |
| DMSO (Control) | - | Baseline | Baseline | Baseline |
| β-secretase inhibitor II | 2 | Decreased | Decreased | Increased |
| This compound | 5 | Dose-dependently decreased | Dose-dependently decreased | Increased |
| This compound | 10 | Dose-dependently decreased | Dose-dependently decreased | Increased |
| This compound | 20 | Dose-dependently decreased | Dose-dependently decreased | Increased |
Results are based on Western blot analysis of conditioned media and cell lysates after 10 hours of treatment.[1][5]
Table 4: Inhibition of BACE1 Activity by this compound
| Cell Line | Treatment | Concentration (µM) | BACE1 Activity Inhibition (%) |
| N2aWT | This compound | 10 | Dramatic Inhibition |
| SH-SY5Y | This compound | 10 | Dramatic Inhibition |
Cell-based assay results.[5] An in vitro BACE1 activity assay also showed that this compound's inhibitory effect was comparable to that of the known β-secretase inhibitor II.[5]
In Vivo Efficacy of this compound
The following table summarizes the quantitative data from an in vivo study using an APP/PS1 transgenic mouse model of Alzheimer's disease.
Table 5: Effect of this compound on Aβ Levels in APP/PS1 Mice
| Treatment | Dosage | Administration | sAPPβ Levels (Cortex & Hippocampus) | Soluble Aβ40 Levels | Soluble Aβ42 Levels | Insoluble Aβ40 Levels | Insoluble Aβ42 Levels |
| Vehicle (45% DMSO in aCSF) | 4 µl | Intracerebroventricular injection | Baseline | Baseline | Baseline | Baseline | Baseline |
| This compound | 0.6 µg/g | Intracerebroventricular injection | Markedly Reduced | Significantly Reduced | Significantly Reduced | No significant effect | No significant effect |
Study conducted in 12-month-old APP/PS1 mice over 72 hours.[6]
Signaling Pathway Visualization
The amyloidogenic processing of APP is a critical pathway in the pathogenesis of Alzheimer's disease. This compound has been shown to inhibit this pathway by targeting the β-secretase enzyme, BACE1.
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of this compound on the amyloidogenic cascade.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in Alzheimer's disease research, from initial in vitro screening to in vivo validation.
Caption: A generalized experimental workflow for characterizing the anti-amyloidogenic properties of this compound.
Experimental Protocols
Cell Culture and Treatment
Objective: To culture neuronal cell lines for the assessment of this compound's effects on APP processing.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Mouse neuroblastoma N2a cells stably expressing human APP695 (N2a695)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO to a stock concentration of 20 mM)
-
DMSO (vehicle control)
Protocol:
-
Maintain SH-SY5Y and N2a695 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Grow cells to confluency in appropriate culture vessels (e.g., 6-well plates or 96-well plates depending on the subsequent assay).
-
For treatment, replace the growth medium with serum-free DMEM.
-
Add this compound to the desired final concentrations (e.g., 5, 10, 20 µM).
-
For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells for the specified duration (e.g., 10 hours).[7]
-
After incubation, collect the conditioned media and/or prepare cell lysates for further analysis.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effects of this compound on neuronal cells.
Materials:
-
Cells treated with this compound in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) solution
Protocol:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for APP Fragments (sAPPα, sAPPβ, β-CTF)
Objective: To qualitatively and quantitatively assess the effect of this compound on the levels of APP cleavage products.
Materials:
-
Conditioned media and cell lysates from treated cells
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against sAPPα, sAPPβ, and β-CTF
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Centrifuge conditioned media to remove cell debris.
-
Lyse cells in ice-cold lysis buffer and centrifuge to collect the supernatant (cell lysate).
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from cell lysates or equal volumes of conditioned media onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[8]
-
ELISA for Aβ40 and Aβ42
Objective: To quantify the levels of secreted Aβ40 and Aβ42 in the conditioned media.
Materials:
-
Conditioned media from treated cells
-
Commercially available Aβ40 and Aβ42 ELISA kits
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, add standards and conditioned media samples to the antibody-coated microplate.
-
Incubate to allow Aβ peptides to bind.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody.
-
Wash the plate.
-
Add the substrate solution and incubate to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
In Vitro BACE1 Activity Assay
Objective: To directly measure the inhibitory effect of this compound on BACE1 enzyme activity.
Materials:
-
Recombinant BACE1 enzyme
-
BACE1-specific fluorescent substrate
-
Assay buffer
-
This compound
-
Known BACE1 inhibitor (positive control)
-
96-well black plate
-
Fluorescence microplate reader
Protocol:
-
Use a commercially available BACE1 activity assay kit and follow the manufacturer's protocol.[7]
-
In a 96-well plate, add the assay buffer, BACE1 enzyme, and varying concentrations of this compound or the positive control.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the BACE1 substrate.
-
Incubate at 37°C for a specified time (e.g., 2 hours).[7]
-
Measure the fluorescence intensity.
-
Calculate the percentage of BACE1 inhibition for each concentration of this compound relative to the untreated control.
In Vivo Study in APP/PS1 Mice
Objective: To evaluate the efficacy of this compound in reducing Aβ pathology in a transgenic mouse model of AD.
Materials:
-
APP/PS1 transgenic mice (e.g., 12 months old)[6]
-
This compound
-
Vehicle solution (e.g., 45% DMSO in artificial cerebrospinal fluid)[6]
-
Stereotaxic apparatus for intracerebroventricular (ICV) injections
Protocol:
-
Anesthetize the mice according to approved animal care protocols.
-
Using a stereotaxic apparatus, perform an ICV injection of this compound (e.g., 0.6 µg/g body weight in a 4 µl volume) or vehicle into the lateral ventricle.[6]
-
Allow the animals to recover. The treatment duration can be, for example, 72 hours.[6]
-
At the end of the treatment period, euthanize the mice and harvest the brains.
-
Dissect the cortex and hippocampus.
-
Homogenize the brain tissue in appropriate buffers to separate soluble and insoluble fractions.
-
Analyze the levels of sAPPβ, Aβ40, and Aβ42 in the different fractions using Western blot and ELISA as described in the protocols above.
References
- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 2. A novel pathway for amyloid precursor protein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Unveiling the Potential of cis-Miyabenol C in Alzheimer's Disease Research: Application Notes and Protocols for Measuring Amyloid-Beta Reduction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the efficacy of cis-Miyabenol C, a resveratrol (B1683913) trimer, in reducing amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. This compound has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] By inhibiting BACE1, this compound effectively curtails the production of neurotoxic Aβ peptides.[1][2][4]
These protocols are designed to guide researchers in the accurate measurement of Aβ reduction and the elucidation of the underlying mechanisms of this compound action in both in vitro and in vivo models.
Data Summary: Efficacy of this compound
The following tables summarize the quantitative data from key experiments demonstrating the dose-dependent effect of this compound on Aβ levels and BACE1 activity.
Table 1: Effect of this compound on Aβ40 and Aβ42 Secretion in N2a695 Cells [5]
| Treatment | Concentration (µM) | Aβ40 Secretion (% of Control) | Aβ42 Secretion (% of Control) |
| DMSO (Control) | - | 100 | 100 |
| This compound | 2.5 | ~85* | ~80 |
| This compound | 5 | ~65 | ~60 |
| This compound | 10 | ~50 | ~45 |
| β-Secretase Inhibitor II | 2 | ~40 | ~35*** |
*p<0.05, **p<0.01, ***p<0.001 vs. DMSO control
Table 2: Effect of this compound on BACE1 Activity [4][5]
| Assay Type | Cell Line/System | Treatment | BACE1 Activity (% of Control) |
| Cell-Based | N2aWT | This compound (10 µM) | ~55 |
| Cell-Based | SH-SY5Y | This compound (10 µM) | ~60 |
| In Vitro | Recombinant BACE1 | This compound (5 µM) | ~50 |
| In Vitro | Recombinant BACE1 | This compound (10 µM) | ~30 |
**p<0.01, ***p<0.001 vs. DMSO control
Table 3: Effect of this compound on APP Processing Fragments in N2a695 Cells [5][6]
| Treatment | Concentration (µM) | sAPPβ Level (% of Control) | β-CTF Level (% of Control) | sAPPα Level (% of Control) |
| DMSO (Control) | - | 100 | 100 | 100 |
| This compound | 5 | ~70 | ~75 | ~120* |
| This compound | 10 | ~50 | ~55 | ~140** |
*p<0.05, **p<0.01 vs. DMSO control
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the key experiments involved in assessing the impact of this compound on Aβ production.
Protocol 1: Cell Culture and Treatment
This protocol describes the maintenance of N2a695 and SH-SY5Y cell lines and their treatment with this compound.
Materials:
-
N2a695 or SH-SY5Y cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture:
-
Culture N2a695 or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
-
Cell Plating for Experiments:
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) at a density that will result in ~70-80% confluency at the time of treatment.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 2.5, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 10-24 hours).
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Quantification of Aβ40 and Aβ42 by Sandwich ELISA
This protocol details the measurement of secreted Aβ levels in the cell culture medium.
Materials:
-
Conditioned medium from treated cells (from Protocol 1)
-
Aβ40 and Aβ42 ELISA kits (follow manufacturer's instructions for specific antibody pairs and reagents)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and conditioned media samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of Aβ40 and Aβ42 in the samples.
Protocol 4: Western Blot Analysis of APP, BACE1, sAPPα, and sAPPβ
This protocol is for analyzing the levels of key proteins involved in APP processing.
Materials:
-
Cell lysates and conditioned media from treated cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-APP, anti-BACE1, anti-sAPPα, anti-sAPPβ)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cell lysates, lyse the cells in lysis buffer, and determine the protein concentration using a BCA assay.
-
For conditioned media, concentrate the proteins if necessary.
-
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cell lysates).
Protocol 5: In Vitro BACE1 Activity Assay
This protocol measures the direct inhibitory effect of this compound on BACE1 enzymatic activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (fluorogenic)
-
Assay buffer
-
This compound
-
BACE1 inhibitor (positive control)
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.
-
In a 96-well black plate, add the BACE1 enzyme to wells containing either assay buffer, this compound, or the positive control.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the BACE1 substrate to all wells.
-
Immediately measure the fluorescence kinetically over 30-60 minutes using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction and determine the percent inhibition of BACE1 activity by this compound.
Protocol 6: In Vivo Studies in APP/PS1 Transgenic Mice
This protocol outlines the procedure for evaluating this compound's efficacy in an animal model of Alzheimer's disease.
Materials:
-
APP/PS1 transgenic mice
-
This compound
-
Vehicle (e.g., 45% DMSO in artificial cerebrospinal fluid)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Brain homogenization buffer
Procedure:
-
Animal Preparation: Anesthetize the APP/PS1 mice and secure them in a stereotaxic apparatus.
-
Intracerebroventricular (ICV) Injection:
-
Perform a small craniotomy to expose the brain.
-
Slowly inject this compound (e.g., 0.6 µg/g) or vehicle into the lateral ventricle using a Hamilton syringe.
-
-
Post-Injection Monitoring and Tissue Collection:
-
Monitor the mice for recovery.
-
After the desired treatment period (e.g., 72 hours), euthanize the mice and perfuse with ice-cold saline.
-
Dissect the cortex and hippocampus and snap-freeze for later analysis.
-
-
Brain Tissue Analysis:
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform ELISA (Protocol 3) and Western blot (Protocol 4) analysis on the brain homogenates to measure Aβ levels and APP processing fragments.
-
These detailed protocols and application notes provide a comprehensive framework for researchers to investigate the therapeutic potential of this compound in the context of Alzheimer's disease. By carefully following these methodologies, scientists can obtain robust and reproducible data to further validate this promising natural compound as a lead for drug development.
References
- 1. SH-SY5Y culturing [protocols.io]
- 2. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 3. lumiprobe.com [lumiprobe.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. bosterbio.com [bosterbio.com]
- 6. Video: Author Spotlight: Insights, Innovations, and Future Avenues in Reproductive Neurocontrol [jove.com]
Application Notes and Protocols for cis-Miyabenol C Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-Miyabenol C is a resveratrol (B1683913) trimer, a type of polyphenol found in plants like the small-leaf grape (Vitis thunbergii var. taiwaniana).[1][2][3] While research on the specific cis isomer is emerging, studies on the closely related compound Miyabenol C have demonstrated significant biological activity, particularly in the context of neurodegenerative disease.[1][2][3] These notes provide a detailed overview of the available data on Miyabenol C administration in mouse models, with the understanding that this information may serve as a valuable starting point for research on this compound. The primary mechanism of action identified for Miyabenol C is the inhibition of β-secretase (BACE1) activity, which is a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from a key in vivo study administering Miyabenol C to a mouse model of Alzheimer's disease.
Table 1: In Vivo Administration Protocol
| Parameter | Details | Reference |
| Compound | Miyabenol C | [1][2] |
| Mouse Model | APP/PS1 AD mice (12 months old) | [1][2] |
| Dosage | 0.6 µg/g of body weight | [1][2] |
| Administration Route | Intracerebroventricular injection | [1][2] |
| Vehicle | 45% DMSO in artificial cerebrospinal fluid | [1][2] |
| Injection Volume | 4 µl | [1][2] |
| Treatment Duration | 72 hours | [1][2] |
| Number of Animals | n = 6 per group | [1][2] |
Table 2: Effects of Miyabenol C on Amyloid-β Levels in APP/PS1 Mouse Brain
| Brain Region | Analyte | Result | p-value | Reference |
| Cortex & Hippocampus | sAPPβ | Markedly reduced | Not specified | [2] |
| Cortex & Hippocampus | TBSX-soluble Aβ42 | Significantly reduced | p<0.01 | [1][2] |
| Cortex & Hippocampus | TBSX-soluble Aβ40 | Significantly reduced | p<0.01 | [1][2] |
| Cortex & Hippocampus | TBSX-insoluble Aβ42 | No significant change | p>0.05 | [1][2] |
| Cortex & Hippocampus | TBSX-insoluble Aβ40 | No significant change | p>0.05 | [1][2] |
Experimental Protocols
1. Animal Model
-
Model: APP/PS1 transgenic mice are a commonly used model for Alzheimer's disease research. These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to the age-dependent accumulation of amyloid-β plaques in the brain.
-
Age: 12-month-old mice were used in the cited study, an age at which significant plaque pathology is typically present.[1][2]
2. Preparation of Miyabenol C for Injection
-
Compound: Obtain purified Miyabenol C. The purity should be confirmed by appropriate analytical methods such as HPLC and NMR.
-
Vehicle: Prepare a solution of 45% Dimethyl Sulfoxide (DMSO) in artificial cerebrospinal fluid (aCSF). The composition of aCSF should mimic the ionic composition of mouse CSF.
-
Dissolution: Dissolve Miyabenol C in the vehicle to achieve the desired final concentration for a 0.6 µg/g dosage in a 4 µl injection volume. This will require calculating the average weight of the mice to be treated.
3. Intracerebroventricular (ICV) Injection Procedure
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.
-
Stereotaxic Surgery:
-
Secure the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma, the anatomical point on the skull where the coronal and sagittal sutures intersect.
-
Using stereotaxic coordinates, drill a small burr hole over the lateral ventricle.
-
Slowly lower a Hamilton syringe filled with 4 µl of the Miyabenol C solution or vehicle into the ventricle.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µl/min) to prevent a rapid increase in intracranial pressure.
-
Leave the syringe in place for a few minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the syringe and suture the scalp incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery, as per IACUC guidelines.
4. Post-Mortem Tissue Analysis
-
Euthanasia and Tissue Collection: 72 hours post-injection, euthanize the mice according to approved protocols.[1][2]
-
Brain Dissection: Immediately dissect the brain and isolate the cortex and hippocampus.[1][2]
-
Protein Extraction:
-
Homogenize the brain tissue in a buffer containing a detergent like Triton X-100 (TBSX) to extract soluble proteins.
-
Centrifuge the homogenate to pellet the insoluble material. The supernatant contains the TBSX-soluble fraction.
-
The pellet containing the insoluble fraction can be re-dissolved in a strong chaotropic agent like guanidine (B92328) hydrochloride (GuHCl) to solubilize aggregated proteins.[1]
-
-
Western Blotting:
-
Analyze equal amounts of protein from the brain lysates by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for sAPPβ to assess the effect on β-secretase activity.[2]
-
-
ELISA:
-
Quantify the levels of Aβ40 and Aβ42 in both the TBSX-soluble and insoluble fractions using specific ELISA kits.[1]
-
Visualizations
Caption: Experimental workflow for Miyabenol C administration and analysis in a mouse model.
Caption: Proposed mechanism of action for Miyabenol C in inhibiting the amyloidogenic pathway.
Discussion and Future Directions
The available data strongly suggest that Miyabenol C, a resveratrol trimer, effectively reduces the levels of soluble amyloid-β in the brains of an Alzheimer's disease mouse model by inhibiting the β-secretase enzyme BACE1.[1][2][3] This makes it a promising lead compound for AD drug development.[1][2][3]
It is important to note that the study cited utilized "Miyabenol C" without specifying the cis or trans isomeric form. Future research should focus on:
-
Isomer-Specific Activity: Directly comparing the in vivo efficacy of purified this compound and trans-Miyabenol C to determine if one isomer is more active or if they have different pharmacological profiles.
-
Pharmacokinetics and Bioavailability: The current protocol uses direct brain administration via ICV injection. For clinical translation, studies on the oral bioavailability, blood-brain barrier penetration, and metabolic stability of this compound are crucial.
-
Broader Efficacy: While the focus has been on Alzheimer's disease, the known anti-inflammatory properties of related resveratrol compounds suggest that this compound could be investigated in mouse models of other neuroinflammatory or even systemic inflammatory conditions.[4][5]
-
Oncological Applications: Resveratrol and its analogs have also been studied for their anti-cancer properties.[6][7][8][9] Future in vivo studies could explore the potential of this compound in various cancer models.
These application notes and protocols, based on the available literature for Miyabenol C, provide a solid foundation for researchers to design and execute in vivo studies to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-Resveratrol produces anti-inflammatory effects by inhibiting canonical and non-canonical inflammasomes in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards resolving the enigma of the dichotomy of resveratrol: cis- and trans-resveratrol have opposite effects on TyrRS-regulated PARP1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing cis-Miyabenol C Efficacy in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-Miyabenol C is a resveratrol (B1683913) trimer, a class of polyphenolic compounds known as stilbenoids. While its parent compound, resveratrol, has been extensively studied for its anti-cancer properties, the specific efficacy of this compound across various cancer types remains an area of active investigation. These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic and apoptotic effects of this compound on a panel of cancer cell lines. The provided protocols and data presentation formats are based on established methodologies for testing natural compounds.
Recommended Cell Lines for Efficacy Testing
Based on the known anti-cancer activities of resveratrol and other stilbenoids, the following cell lines are recommended for initial screening of this compound's efficacy. This panel covers some of the most common cancer types.
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Colon Cancer: HCT-116, SW480
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Prostate Cancer: PC-3
-
Liver Cancer: HepG2
-
Normal Cell Line (for selectivity analysis): MCF-10A (non-tumorigenic breast epithelial), L929 (fibroblast)[1]
Data Presentation: Quantitative Summary of Cytotoxicity
The cytotoxic effect of this compound should be quantified by determining the half-maximal inhibitory concentration (IC50) value. The results can be summarized in a table for clear comparison across different cell lines.
| Cell Line | Cancer Type | IC50 of this compound (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |
| HCT-116 | Colorectal Carcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |
| SW480 | Colorectal Adenocarcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |
| A549 | Lung Carcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |
| PC-3 | Prostate Adenocarcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimental value] | [Calculate based on normal cell line IC50] |
| MCF-10A | Normal Breast Epithelial | [Insert experimental value] | - |
| L929 | Normal Fibroblast | [Insert experimental value] | - |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity of the compound for cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Selected cancer and normal cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Western Blot Analysis for Apoptotic Pathway Proteins
This protocol is to investigate the molecular mechanism of this compound-induced apoptosis.
Materials:
-
Selected cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the changes in protein expression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway for this compound.
References
Application Notes and Protocols for cis-Miyabenol C in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Miyabenol C is a naturally occurring resveratrol (B1683913) trimer found in various plants, including grapevines (Vitis vinifera). As a polyphenolic compound, it has garnered interest for its potential therapeutic properties. Structurally, it is an oligostilbenoid and is known to exhibit biological activities such as the inhibition of Protein Kinase C (PKC) and β-secretase (BACE1). These activities make this compound a compound of interest for research in neurodegenerative diseases, such as Alzheimer's disease, and cancer.
This document provides detailed protocols for the preparation and application of this compound in a cell culture setting, guidance on its storage, and an overview of the key signaling pathways it modulates. Due to its hydrophobic nature, careful preparation is required to ensure its solubility and stability in aqueous cell culture media.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Its very low water solubility necessitates the use of an organic solvent for the preparation of stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₃₂O₉ | [1] |
| Molecular Weight | 680.70 g/mol | [1] |
| Water Solubility | 4.759 x 10⁻⁵ mg/L at 25°C (estimated) | [2] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [3] |
Storage Conditions:
Proper storage is critical to maintain the integrity of this compound. As with many polyphenolic compounds, it may be sensitive to light, pH, and temperature.
| Parameter | Recommendation |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C for long-term storage. Protect from light by using amber vials or by wrapping vials in aluminum foil. Avoid repeated freeze-thaw cycles. |
| Powder Form Storage | Store at -20°C in a desiccated environment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound (powder)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out an appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.807 mg of this compound (Molecular Weight = 680.70 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the steps for diluting the stock solution and treating cultured cells. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
-
Sterile pipette tips and tubes
Procedure:
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as is present in the highest concentration of the this compound treatment.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 10 hours, as used in some studies) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, western blotting, or gene expression analysis.
Quantitative Data from Literature
The following table summarizes the effective concentrations of Miyabenol C (the name used in the cited study, which can be the cis- or trans-isomer, but provides a relevant starting point) and its observed effects in cell-based assays.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| N2a695 | 5 - 20 µM | 10 hours | No significant cytotoxicity observed. | [3] |
| N2a695 | 40 - 100 µM | 10 hours | Dose-dependent cytotoxicity observed. | [3] |
| N2a695 | 5 - 20 µM | 10 hours | Significant reduction in extracellular Aβ40 and Aβ42 levels. | [3] |
| SH-SY5Y | 10 µM | 10 hours | Inhibition of β-secretase activity. | [3] |
Signaling Pathways and Experimental Workflows
Inhibition of β-Secretase (BACE1) Pathway
This compound has been shown to inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. This inhibition leads to a reduction in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3]
Caption: Inhibition of the β-secretase (BACE1) pathway by this compound.
Inhibition of Protein Kinase C (PKC) Signaling
This compound is also known to be an inhibitor of Protein Kinase C (PKC), a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified, generic PKC signaling cascade and the point of inhibition by this compound.
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.
Experimental Workflow for Cell Culture Studies
The following diagram outlines a general workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for studying this compound in cell culture.
References
Application Note: Analytical Methods for the Quantification of cis-Miyabenol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-Miyabenol C is a naturally occurring stilbene (B7821643) trimer, an oligomer of resveratrol, found in various plant species, including grapevines (Vitis vinifera) and fennel (Foeniculum vulgare).[1] As a polyphenol, this compound has garnered interest for its potential biological activities, including antioxidant and hyaluronidase (B3051955) inhibitory effects.[1] Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a robust and widely used technique for the separation and quantification of stilbenes. Separation is typically achieved on a reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The DAD detector allows for the simultaneous measurement of absorbance at multiple wavelengths, which aids in the identification and quantification of the target analyte.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-DAD. It is particularly useful for quantifying low concentrations of this compound in complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte, minimizing interferences from other compounds.
Experimental Protocols
Sample Preparation from Plant Material (e.g., Grapevine Canes)
A robust sample preparation protocol is essential to ensure the efficient extraction of this compound and the removal of interfering substances.
Protocol:
-
Grinding: Dry the plant material (e.g., grapevine canes) at 40°C and grind it into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered sample into a 50 mL conical tube.
-
Add 20 mL of 80% ethanol (B145695) (v/v) in water.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Agitate on an orbital shaker at 200 rpm for 2 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of 80% ethanol and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under reduced pressure at 40°C using a rotary evaporator.
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Reconstitute the dried extract in 5 mL of 10% methanol (B129727) in water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute this compound with 10 mL of methanol.
-
-
Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis. Filter the final solution through a 0.22 µm syringe filter before injection.
Proposed HPLC-DAD Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: Re-equilibration to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitoring at 280 nm and 320 nm. A full UV-Vis spectrum (200-400 nm) should be recorded for peak purity analysis.
Proposed LC-MS/MS Method
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B
-
10-12 min: 60% to 95% B
-
12-14 min: 95% B (hold)
-
14-16 min: Re-equilibration to 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 677.2 (for [M-H]⁻).
-
Product Ions (Q3): Specific fragment ions would need to be determined by direct infusion of a this compound standard.
-
References
Troubleshooting & Optimization
Improving cis-Miyabenol C solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Miyabenol C. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a natural stilbenoid, specifically a resveratrol (B1683913) trimer, found in plants such as grapes (Vitis vinifera).[1] Its known biological activities include the inhibition of protein kinase C (PKC) and β-secretase (BACE1), making it a compound of interest in therapeutic areas like neurodegenerative diseases.[2][3]
Q2: I am having trouble dissolving this compound in aqueous solutions for my experiments. What is the recommended solvent?
A2: this compound has very low estimated water solubility (approximately 4.76 x 10⁻⁵ mg/L at 25°C).[4] For cell-based assays and in vivo studies, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. A stock solution of up to 20 mM in DMSO has been successfully used in published research.[5]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue with poorly soluble compounds. To prevent precipitation, it is crucial to add the DMSO stock to the pre-warmed aqueous medium while vortexing to ensure rapid and uniform mixing. Additionally, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: What are the recommended working concentrations of this compound for cell culture experiments?
A4: For cell-based assays, working concentrations in the range of 5-20 µM have been shown to be effective for inhibiting β-secretase activity without causing significant cytotoxicity. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Is this compound cytotoxic?
A5: this compound has been observed to have no significant cytotoxicity at concentrations between 5-20 µM. However, dose-dependent cytotoxicity has been reported at higher concentrations (40-100 µM). A cell viability assay (e.g., MTT or CCK-8) is recommended to determine the non-toxic concentration range in your experimental system.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | 1. Ensure the correct volume of solvent is added to achieve the desired concentration. 2. Vortex the solution for several minutes. 3. Gentle warming (e.g., 37°C water bath) and/or brief sonication can aid dissolution. |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer or media. | "Crashing out" due to poor aqueous solubility. | 1. Pre-warm the aqueous diluent to 37°C. 2. Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid dispersion. 3. Consider using a co-solvent system, though this will require validation for your specific assay. |
| The final working solution appears cloudy or contains visible particles. | The solubility limit in the final aqueous solution has been exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution, ensuring it remains below the cytotoxic threshold for your cells. |
| Inconsistent experimental results between batches of prepared solutions. | Degradation of this compound in solution. | 1. Prepare fresh dilutions from the stock solution for each experiment. 2. Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Estimated Water Solubility | 4.759e-005 mg/L @ 25°C | Extremely low solubility in aqueous solutions. |
| Recommended Stock Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Maximum Stock Concentration | 20 mM | Experimentally verified concentration in DMSO. |
| Stock Solution Storage | -20°C or -80°C | Store in small aliquots to minimize freeze-thaw cycles. |
Table 2: Recommended Concentrations for Cell-Based Assays
| Parameter | Concentration Range | Notes |
| Effective Working Concentration | 5 - 20 µM | Effective for inhibition of β-secretase activity. |
| Cytotoxic Concentration | 40 - 100 µM | Dose-dependent cytotoxicity observed. |
| Recommended Final DMSO Concentration | ≤ 0.5% | Minimize solvent effects on cell viability. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Calculate the required volume of DMSO to achieve a 20 mM concentration (Molecular Weight of this compound: 680.7 g/mol ).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell Culture Experiments
-
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) serum-free cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 20 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free medium if necessary.
-
For the final working solution, add the required volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium while vortexing.
-
Ensure the final concentration of DMSO is below the cytotoxic limit for your cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solution for your experiment immediately.
-
Important: Prepare a vehicle control with the same final concentration of DMSO in the medium to account for any solvent effects.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Inhibition of the BACE1 signaling pathway by this compound.
Caption: General mechanism of Protein Kinase C (PKC) inhibition.
References
cis-Miyabenol C stability in DMSO solution
This technical support center provides guidance on the stability of cis-Miyabenol C in DMSO solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
For most in vitro studies, including cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a versatile solvent that allows for the preparation of high-concentration stock solutions.
Q2: How should I store this compound stock solutions in DMSO?
To ensure the stability of your this compound stock solution in DMSO, it is recommended to:
-
Store aliquots at -20°C or -80°C for long-term storage to minimize degradation.
-
For short-term storage, solutions can be kept at 4°C.
-
Protect the solution from light, as related stilbenoid compounds are known to be sensitive to photodegradation. Use amber vials or wrap vials in foil.
-
Use anhydrous DMSO to prepare stock solutions, as water can contribute to the degradation of compounds in DMSO.[1][2]
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
While some studies on general compound stability in DMSO suggest that a limited number of freeze-thaw cycles (around 11) do not cause significant compound loss when handled properly, it is best practice to aliquot your stock solution into single-use volumes.[1][2] This will minimize the potential for degradation and the introduction of water from condensation.
Q4: Is this compound sensitive to light in a DMSO solution?
While specific studies on the photosensitivity of this compound are limited, related stilbenoids like resveratrol (B1683913) have been shown to undergo photo-induced isomerization and degradation when exposed to UV light or sunlight in DMSO solutions.[3] Therefore, it is highly recommended to protect this compound solutions from light at all times.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the compound in the stock solution. | - Prepare fresh stock solutions from solid compound. - Ensure proper storage conditions (frozen, protected from light). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Use high-purity, anhydrous DMSO. |
| Lower than expected bioactivity in my assay. | - Compound degradation. - Incorrect concentration. | - Verify the concentration of your stock solution. - Prepare fresh dilutions from a new stock aliquot for each experiment. - Review the experimental protocol to ensure the final concentration in the assay is correct. |
| Precipitation of the compound when diluting in aqueous media. | Low solubility of this compound in aqueous solutions. | - Ensure the final concentration of DMSO in the culture medium is as low as possible while maintaining solubility, typically below 0.5%. - Vortex or mix thoroughly when preparing dilutions. - Perform a solubility test at the final concentration in your experimental medium. |
Stability of Compounds in DMSO (General Observations)
| Storage Condition | Duration | Observation | Reference |
| 40°C (Accelerated Study) | 15 weeks | Most compounds were stable. Water was a more significant factor in degradation than oxygen. | |
| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene (B1209903) containers. | |
| Room Temperature | 1 year | The probability of observing the original compound was 52%. | |
| 4°C in DMSO/water (90/10) | 2 years | 85% of the compounds were stable. | |
| -15°C with Freeze/Thaw Cycles | 11 cycles | No significant compound loss was observed. |
Disclaimer: This data is based on studies of large and diverse compound libraries and is for informational purposes only. Stability is compound-specific.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Cell-Based Assay with this compound
This protocol is a general guideline based on the use of this compound as a β-secretase inhibitor in neuronal cells.
-
Materials:
-
Cultured cells (e.g., N2a695 or SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well cell culture plates
-
-
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 10 hours).
-
After incubation, collect the cell lysates and/or conditioned media for downstream analysis (e.g., Western blot, activity assay).
-
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
References
Technical Support Center: Overcoming cis-Miyabenol C Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and mitigating the in vitro cytotoxicity of cis-Miyabenol C.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound, even at low concentrations. Is this expected?
A1: Yes, dose-dependent cytotoxicity is a potential outcome when working with bioactive compounds. This compound, a resveratrol (B1683913) trimer, may induce cell death through various mechanisms, including apoptosis and autophagy.[1][2] The extent of cytotoxicity can be highly dependent on the cell type, concentration, and exposure duration.[3] It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: While specific data on this compound is limited, related resveratrol compounds are known to induce programmed cell death.[1] Potential mechanisms include:
-
Induction of Apoptosis: Activation of caspase-dependent pathways, leading to controlled cell death.[4][5] This can be initiated through intrinsic (mitochondrial) or extrinsic pathways.[2][6]
-
Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential and increased production of reactive oxygen species (ROS), which can trigger apoptosis.[7][8][9]
-
Autophagy Modulation: Autophagy can act as a survival mechanism in some contexts, but excessive or prolonged autophagy can lead to cell death.[10][11]
-
Cell Cycle Arrest: Inhibition of cell cycle progression at various checkpoints (e.g., G1/S or G2/M phase) can precede apoptosis.[12][13][14]
Q3: How can we reduce the cytotoxicity of this compound in our experiments while still studying its primary effects?
A3: Mitigating cytotoxicity involves optimizing experimental parameters and considering co-treatments:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration and the shortest exposure time necessary to observe the desired biological effect. Time-course experiments are essential to distinguish primary effects from secondary cytotoxicity.[3]
-
Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection.[15][16]
-
Inhibition of Apoptosis: If the primary effect of interest is independent of apoptosis, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) could be explored to block apoptotic cell death.[5][17]
-
Modulation of Autophagy: If cytoprotective autophagy is induced, inhibitors like chloroquine (B1663885) might enhance the primary effect. Conversely, if cytotoxicity is due to excessive autophagy, promoting cell survival pathways could be beneficial.[15][18]
Q4: We are seeing high variability in our cytotoxicity assay results. What could be the cause?
A4: High variability can stem from several factors in the experimental setup:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.[19]
-
Uneven Compound Distribution: Mix the compound gently but thoroughly in the media before and during addition to the wells.[19]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Contamination: Microbial contamination can interfere with assay readings. Always use sterile techniques and regularly check cultures for contamination.[19]
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity at All Concentrations
| Possible Cause | Troubleshooting Step |
| Incorrect Stock Solution Concentration | Verify the initial weighing of this compound and the volume of the solvent used. If possible, confirm the concentration using analytical methods like UV-Vis spectroscopy if a molar extinction coefficient is known. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity on its own. |
| Cellular Stress | Ensure cells are healthy, within a low passage number, and not overly confluent at the time of treatment, as stressed cells can be more susceptible to drug-induced toxicity.[19] |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
Problem 2: Inconsistent Results Between Replicate Experiments
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics and drug sensitivity can change over time in culture. |
| Reagent Variability | Use the same lot of media, serum, and assay reagents for a set of comparative experiments to minimize variability. |
| Incubation Conditions | Ensure consistent incubator conditions (temperature, CO2, humidity) as fluctuations can impact cell growth and drug response. |
| Assay Timing | Perform the assay at a consistent time point after treatment. For endpoint assays, ensure that the timing of reagent addition and reading is precise for all plates. |
Quantitative Data Summary
The following tables present hypothetical data for this compound cytotoxicity to serve as a reference for expected experimental outcomes.
Table 1: Dose-Dependent Cytotoxicity of this compound on HeLa Cells (48h)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 5 | 82.1 | 6.1 |
| 10 | 65.7 | 5.5 |
| 25 | 48.9 | 4.9 |
| 50 | 23.4 | 3.8 |
| 100 | 8.1 | 2.1 |
Table 2: Time-Course of Cytotoxicity (25 µM this compound on HeLa Cells)
| Time (hours) | Cell Viability (%) | Standard Deviation |
| 0 | 100 | 4.5 |
| 12 | 89.2 | 5.1 |
| 24 | 68.5 | 4.7 |
| 48 | 48.9 | 4.9 |
| 72 | 31.6 | 3.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control after subtracting the background absorbance from blank wells.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic substrate for caspase-3/7.
-
Assay Procedure: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to that of the vehicle control to determine the fold-change in caspase activity.
Visualizations
Caption: Workflow for investigating this compound cytotoxicity.
Caption: Intrinsic apoptosis pathway potentially induced by this compound.
Caption: Logic for troubleshooting unexpected this compound cytotoxicity.
References
- 1. Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. Caspase-3-dependent proteolytic cleavage of protein kinase Cdelta is essential for oxidative stress-mediated dopaminergic cell death after exposure to methylcyclopentadienyl manganese tricarbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanisms of Regulated Cell Death: Structural and Functional Proteomic Pathways Induced or Inhibited by a Specific Protein—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural compounds targeting mitochondrial dysfunction: emerging therapeutics for target organ damage in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of Oxidative Stress and Mitochondrial Dysfunction by β-Caryophyllene: A Focus on the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress, Mitochondrial Dysfunction, and Neuroprotection of Polyphenols with Respect to Resveratrol in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of autophagy as a mechanism of cytotoxicity by the clinically used agent MDA-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytoprotective, Cytotoxic and Nonprotective Functional Forms of Autophagy Induced by Microtubule Poisons in Tumor Cells—Implications for Autophagy Modulation as a Therapeutic Strategy [mdpi.com]
- 12. Resveratrol induces cell cycle arrest and apoptosis with docetaxel in prostate cancer cells via a p53/ p21WAF1/CIP1 and p27KIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lappaol F regulates the cell cycle by activating CDKN1C/p57 in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol inhibits cell cycle progression by targeting Aurora kinase A and Polo-like kinase 1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autophagy and reactive oxygen species modulate cytotoxicity induced by suppression of ATM kinase activity in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture | PLOS One [journals.plos.org]
- 18. Targeting Cytoprotective Autophagy to Enhance Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: cis-Miyabenol C In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cis-Miyabenol C in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a recommended starting dosage for this compound in mice?
A1: Based on published studies, a dose of 0.6 µg/g body weight has been used in APP/PS1 Alzheimer's disease model mice.[1][2] This was administered as a single intracerebroventricular (ICV) injection. For a 25g mouse, this corresponds to a 15 µg dose. It is crucial to perform a dose-response study in your specific animal model to determine the optimal therapeutic window and assess for any potential toxicity.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound, like other resveratrol (B1683913) oligomers, is expected to have low water solubility.[3][4] A published protocol for ICV injection used a vehicle of 45% DMSO in artificial cerebrospinal fluid (aCSF).[1] It is critical to ensure complete solubilization before administration to avoid precipitation and ensure accurate dosing.
Troubleshooting Tip: If you observe precipitation, gentle warming or brief sonication may aid in dissolution. However, always check the stability of the compound under these conditions. If solubility issues persist, consider exploring alternative vehicle systems or formulation strategies that have been used for resveratrol, such as encapsulation in nanoparticles, though this would require significant validation.
Q3: What is the mechanism of action of this compound?
A3: this compound functions as a β-secretase (BACE1) inhibitor. It has been shown to reduce the levels of amyloid-β (Aβ) and the soluble amyloid precursor protein β (sAPPβ) in the brain by inhibiting BACE1 enzymatic activity. Notably, it does not appear to alter the protein levels of BACE1 itself, nor does it affect α-secretases (ADAM10, TACE) or γ-secretase activity.
Q4: Are there any known toxic or off-target effects?
A4: In vitro studies have shown dose-dependent toxicity at higher concentrations (40–100µM), while lower doses (5–20µM) did not exhibit cytotoxicity in N2a695 cells. Specific in vivo toxicity data for this compound is limited. As a resveratrol trimer, it may share some properties with resveratrol, which is generally well-tolerated, although high doses can lead to gastrointestinal issues in humans. When conducting your in vivo studies, it is essential to include a toxicity assessment, monitoring animal weight, behavior, and performing histological analysis of major organs.
Troubleshooting Tip: If you observe adverse effects such as weight loss, lethargy, or ruffled fur, consider reducing the dosage or frequency of administration. Ensure that any observed toxicity is not due to the vehicle (e.g., high concentration of DMSO).
Q5: The compound doesn't seem to be working in my model. What are some potential issues?
A5:
-
Poor Solubility/Precipitation: Ensure the compound is fully dissolved in the vehicle before administration. See Q2.
-
Inadequate Brain Penetration: The primary administration route described is direct intracerebroventricular (ICV) injection to bypass the blood-brain barrier. If using other systemic administration routes, the compound may not be reaching the target tissue in sufficient concentrations.
-
Incorrect Dosage: The effective dose may vary between animal models and strains. A thorough dose-response study is recommended.
-
Timing of Administration and Analysis: The treatment duration in the key study was 72 hours. The therapeutic window and the time course of the biological response should be optimized for your specific experimental goals.
-
Assay Sensitivity: Confirm that your method for detecting the downstream effects of β-secretase inhibition (e.g., Aβ ELISA, Western blot for sAPPβ) is sensitive enough to detect changes.
Quantitative Data Summary
| Parameter | Value | Species/Model | Administration Route | Source |
| In Vivo Efficacious Dose | 0.6 µg/g | APP/PS1 Mice | Intracerebroventricular (ICV) | |
| Vehicle | 45% DMSO in aCSF | APP/PS1 Mice | Intracerebroventricular (ICV) | |
| Treatment Duration | 72 hours | APP/PS1 Mice | Intracerebroventricular (ICV) | |
| In Vitro Non-Toxic Conc. | 5–20 µM | N2a695 cells | In vitro | |
| In Vitro Toxic Conc. | 40–100 µM | N2a695 cells | In vitro |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection in Mice
This protocol is a generalized procedure based on standard methods and should be adapted to your specific institutional guidelines and surgical setup.
Materials:
-
This compound solution (e.g., in 45% DMSO/aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe (5 µL) with a 27-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) and place it in a stereotaxic frame. Apply eye lubricant to prevent corneal drying.
-
Surgical Preparation: Shave the head and sterilize the surgical area with iodine and alcohol scrubs.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Identify Bregma: Identify the bregma landmark on the skull.
-
Drill Burr Hole: Using the appropriate coordinates for the lateral ventricle (a typical coordinate from bregma is: AP -0.2 mm, ML ±1.0 mm), drill a small burr hole through the skull, being careful not to damage the underlying brain tissue.
-
Injection: Lower the Hamilton syringe needle to the correct depth for the ventricle (typically DV -2.5 mm from the skull surface). Slowly inject the this compound solution (e.g., 4 µL) over a period of 1-2 minutes to prevent a rapid increase in intracranial pressure.
-
Needle Retraction: Leave the needle in place for an additional 1-2 minutes to allow for diffusion and minimize backflow upon retraction. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision and administer post-operative analgesics. Place the mouse in a clean, warm cage for recovery and monitor according to institutional protocols.
Protocol 2: Measurement of β-Secretase (BACE1) Activity in Brain Lysates
This protocol outlines the measurement of BACE1 activity using a fluorogenic substrate.
Materials:
-
Brain tissue (e.g., cortex, hippocampus)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Fluorogenic BACE1 substrate
-
BACE1 inhibitor (for control wells)
-
Assay buffer
-
96-well black plate
-
Fluorometer
Procedure:
-
Tissue Homogenization: Dissect and homogenize brain tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA assay.
-
Sample Preparation: Dilute all samples to the same protein concentration in assay buffer.
-
Plate Setup: In a 96-well black plate, add your diluted samples in duplicate. Include control wells:
-
Blank: Assay buffer only.
-
Negative Control: Lysate from a vehicle-treated animal.
-
Inhibitor Control: Lysate with a known BACE1 inhibitor.
-
-
Substrate Addition: Add the fluorogenic BACE1 substrate to all wells to initiate the reaction.
-
Incubation and Reading: Incubate the plate at the recommended temperature (e.g., 37°C) and read the fluorescence at specified time intervals using a fluorometer with the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample and normalize it to the protein concentration. Compare the activity between treatment groups.
Visualizations
Caption: Mechanism of this compound in inhibiting the amyloidogenic pathway.
Caption: Workflow for in vivo studies of this compound.
References
- 1. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in BACE1 assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their BACE1 assays. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, ensuring the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability and inconsistent results in my BACE1 assay?
A1: Inconsistent results in BACE1 assays can stem from several factors. Common culprits include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. To mitigate this, always use calibrated pipettes and proper pipetting techniques. Preparing a master mix for reagents that are added to all wells can also minimize pipetting discrepancies.[1]
-
Temperature Fluctuations: BACE1 enzyme activity is sensitive to temperature changes. Ensure that all incubation steps are carried out at a stable and uniform temperature. Using a calibrated incubator or water bath is highly recommended.[1]
-
Microplate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature variations, which can lead to skewed results. It is advisable to avoid using the outer wells for critical samples. Filling these wells with buffer or water can help create a more humid and temperature-stable environment across the plate.[1]
-
Reagent Contamination: Contamination of assay buffers or other reagents can interfere with the enzymatic reaction. Always use fresh, high-quality reagents and consider filter-sterilizing buffers if you suspect microbial contamination.[1]
Q2: My fluorescent signal is very low or absent. What could be the problem?
A2: A low or non-existent signal in a fluorogenic BACE1 assay can be due to several issues:
-
Substrate Degradation: Fluorogenic substrates are often light-sensitive and can degrade over time. It is crucial to protect the substrate from light during storage and handling. If you suspect degradation, try using a fresh aliquot of the substrate.[2]
-
Suboptimal Enzyme or Substrate Concentration: The concentrations of both the BACE1 enzyme and the substrate are critical for a robust signal. It may be necessary to optimize these concentrations by testing a range to find the optimal signal-to-background ratio without reaching substrate saturation.[2]
-
Incorrect Assay Buffer pH: BACE1 has an optimal pH of around 4.5.[3] Ensure your assay buffer is at the correct pH to facilitate optimal enzyme activity.
-
Inactive Enzyme: The BACE1 enzyme can lose activity if not stored or handled properly. BACE1 is sensitive to freeze-thaw cycles, so it's best to aliquot the enzyme upon receipt and avoid repeated freezing and thawing.[4]
Q3: I'm observing a decrease in inhibitor efficacy over a prolonged experiment in my cell-based assay. Why is this happening?
A3: A rebound in amyloid-beta (Aβ) levels after an initial reduction by a BACE1 inhibitor could be due to a compensatory increase in BACE1 protein levels.[5] Some BACE1 inhibitors have been shown to paradoxically stabilize the BACE1 protein, leading to its accumulation within the cell.[5][6] This increase in enzyme concentration can eventually overwhelm the inhibitor, leading to a loss of efficacy.[5] To investigate this, you can perform a western blot to assess BACE1 protein levels over the course of the experiment.[5]
Q4: Can other proteases in my sample interfere with the BACE1 assay?
A4: Yes, other proteases can potentially cleave the substrate, leading to false-positive results. BACE1 belongs to the aspartyl protease family, which also includes BACE2, cathepsin D, and cathepsin E.[3] While many fluorogenic substrates are designed to be relatively specific for BACE1, particularly those based on the "Swedish" APP mutation, they can still be cleaved by other proteases, especially in complex biological samples like cell lysates or tissue homogenates.[7] To confirm that the observed activity is specific to BACE1, it is recommended to run a control with a highly specific BACE1 inhibitor.[7]
Troubleshooting Guides
Guide 1: High Background Fluorescence
High background fluorescence can mask the true signal from BACE1 activity. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for High Background Fluorescence
Caption: A flowchart for diagnosing and resolving high background fluorescence.
Detailed Steps:
-
Assess Intrinsic Fluorescence of Test Compounds: Some compounds are naturally fluorescent at the excitation and emission wavelengths used in the assay.
-
Action: Run a control well containing only the assay buffer and the test compound at its highest concentration.[1]
-
Solution: If the compound exhibits significant fluorescence, subtract this background value from all experimental wells containing that compound.
-
-
Evaluate Reagent Purity: Contaminants in the assay buffer, substrate, or enzyme preparations can contribute to high background.
-
Action: Prepare fresh reagents, particularly the assay buffer, using high-purity water and chemicals.[1]
-
Solution: If the background signal is reduced with fresh reagents, discard the old stock.
-
Guide 2: Optimizing Enzyme and Substrate Concentrations
Finding the right balance of enzyme and substrate is crucial for a successful assay.
Experimental Workflow for Enzyme/Substrate Titration
Caption: A workflow for optimizing BACE1 enzyme and substrate concentrations.
Quantitative Data Summary:
| Parameter | Recommended Starting Range | Notes |
| BACE1 Enzyme | 10 - 300 nM | The optimal concentration should be in the linear range of the assay.[8] |
| Fluorogenic Substrate | 10 - 250 µM | The final concentration should ideally be at or below the Michaelis constant (Km) for kinetic assays.[2] |
| DMSO Concentration | ≤1% | High concentrations of DMSO can inhibit enzyme activity.[1] |
Detailed Experimental Protocols
Protocol 1: Standard BACE1 FRET Assay for Inhibitor Screening
This protocol outlines a general procedure for screening BACE1 inhibitors using a Fluorescence Resonance Energy Transfer (FRET) based assay.
Reagent Preparation:
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[1]
-
BACE1 Enzyme: Dilute recombinant human BACE1 to the desired concentration (e.g., 2X final concentration) in cold Assay Buffer.[1]
-
BACE1 Substrate: Dilute a fluorogenic BACE1 substrate to the desired concentration (e.g., 2X final concentration) in Assay Buffer. Protect from light.[1]
-
Test Compounds: Prepare serial dilutions of inhibitor compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[1]
Assay Procedure:
-
Add 20 µL of the test compound dilutions or vehicle control to the wells of a black 96-well plate.[1]
-
Add 20 µL of the diluted BACE1 enzyme solution to each well.[1]
-
Pre-incubate the plate for 15-30 minutes at 37°C, protected from light.[1]
-
Initiate the reaction by adding 20 µL of the diluted BACE1 substrate to each well.[1]
-
Incubate the plate for 30-120 minutes at 37°C, protected from light.[1] For kinetic assays, measure the fluorescence at regular intervals (e.g., every 5 minutes).[1]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.
Data Analysis:
-
Background Subtraction: Subtract the fluorescence of a "blank" control (no enzyme) from all other readings.
-
Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NoInhibitor - Signal_Blank))
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
BACE1 Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the amyloidogenic pathway involving BACE1.
Caption: The role of BACE1 in the amyloidogenic processing of APP.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a specific ELISA to measure BACE1 levels in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 as a potential biomarker for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
cis-Miyabenol C degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, storage, and troubleshooting of experiments involving cis-Miyabenol C. As a complex stilbenoid, its stability is crucial for reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a resveratrol (B1683913) trimer, a type of stilbenoid found in plants like grapes.[1] Stilbenoids are known for their antioxidant and anti-inflammatory properties.[2] The stability of this compound is critical because degradation can lead to a loss of biological activity and the formation of unknown impurities, potentially affecting experimental results and safety profiles.
Q2: What are the primary factors that can cause this compound to degrade?
A2: Like other stilbenoids and phenolic compounds, this compound is susceptible to degradation from exposure to:
-
Light: UV and even visible light can cause isomerization (e.g., from trans to cis forms in related compounds) and further degradation.[2][3]
-
High pH: Phenolic compounds are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions.[1][4][5]
-
Elevated Temperatures: Heat can accelerate the rate of chemical degradation.[2][6]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the phenolic structure.[2]
Q3: How should I properly store my this compound samples?
A3: To ensure the stability of this compound, it is recommended to:
-
Store in a cool, dark place: A refrigerator or freezer at temperatures between 2-8°C or, for long-term storage, -20°C is advisable.
-
Protect from light: Use amber vials or wrap containers in aluminum foil.
-
Use airtight containers: To minimize exposure to oxygen, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Store in an acidic buffer: If in solution, a slightly acidic pH (e.g., pH 3-6) is preferable to neutral or alkaline conditions.
Q4: I am seeing unexpected or inconsistent results in my experiments. Could this be related to this compound degradation?
A4: Yes, inconsistent results are a common sign of compound instability. Degradation can lead to lower effective concentrations of the active compound and the presence of degradation products with different activities. It is crucial to perform regular quality checks on your stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions (temperature, light, and air exposure). 2. Prepare fresh stock solutions more frequently. 3. Perform a forced degradation study on an aliquot of your compound to understand its stability under your experimental conditions. 4. Analyze the purity of your stock solution using HPLC. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram of a fresh sample with an older one. 2. Use LC-MS/MS to identify the mass of the unknown peaks and hypothesize their structures. 3. Refer to the experimental protocols for forced degradation to intentionally generate and identify potential degradation products. |
| Variability between experimental replicates | Inconsistent concentration of active this compound due to degradation during the experiment. | 1. Minimize the exposure of your working solutions to light and heat during the experiment. 2. Use a stabilized formulation if possible. 3. Prepare fresh working solutions for each experiment from a recently prepared stock solution. |
| Color change in solution | Oxidation or other chemical reactions. | 1. Discard the solution. 2. When preparing new solutions, use deoxygenated solvents and store under an inert atmosphere. |
Quantitative Data on Stability
Table 1: Thermal Degradation of trans-Resveratrol in an Aqueous Solution
| Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| 60 | 2.34 x 10⁻¹ d⁻¹ | ~3 days |
| 180 | 1.77 x 10⁻¹ h⁻¹ | ~4 hours |
Source: Adapted from studies on resveratrol degradation.[6] This data illustrates the significant impact of temperature on the stability of a related stilbenoid.
Table 2: pH-Dependent Stability of Phenolic Compounds
| pH Range | General Stability of Phenolic Compounds |
| Acidic (pH < 7) | Generally stable.[1][4][5] |
| Neutral to Alkaline (pH ≥ 7) | Prone to degradation, with the rate increasing as pH rises.[1][4][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.
1. Preparation of Stock Solution:
-
Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Analysis:
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms to identify new peaks (degradation products) and the decrease in the parent peak.
Protocol 2: HPLC Method for Purity Assessment
This is a general-purpose HPLC method that can be optimized for this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 50% A, 50% B
-
30-35 min: Linear gradient to 5% A, 95% B
-
35-40 min: Hold at 5% A, 95% B
-
40-45 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 280-320 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Photochemical and photocatalytic degradation of trans-resveratrol [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent cis-Miyabenol C precipitation in media
For researchers, scientists, and drug development professionals utilizing cis-Miyabenol C, ensuring its solubility and preventing precipitation in experimental media is crucial for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous media?
A1: this compound is a resveratrol (B1683913) trimer, a type of polyphenol.[1] Like many polyphenols, it has a large, complex structure that is predominantly hydrophobic. This inherent low water solubility is the primary reason for its tendency to precipitate in aqueous solutions such as cell culture media.[2]
Q2: What are the main factors that can cause this compound to precipitate?
A2: Several factors can contribute to the precipitation of this compound in your experimental media:
-
Low Aqueous Solubility: The fundamental chemical structure of this compound results in very poor solubility in water.[2]
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will inevitably lead to precipitation.
-
Improper Dissolution: Incorrect solvent choice for the initial stock solution or improper dilution techniques can cause the compound to crash out of solution when introduced to the aqueous media.
-
Media Composition: Components within the cell culture media, such as high concentrations of salts or interactions with proteins (e.g., in Fetal Bovine Serum), can reduce the solubility of this compound.[3][4]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to 37°C) or pH fluctuations in the media can alter the solubility of the compound.
Q3: What is the best solvent to dissolve this compound?
Q4: Can I store this compound after it has been diluted in cell culture media?
A4: It is generally not recommended to store this compound in its final diluted form in cell culture media for extended periods. The compound's stability in aqueous solutions over time is often not fully characterized, and prolonged storage can increase the risk of precipitation and degradation. It is best to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue: I observed a precipitate in my media after adding this compound.
Troubleshooting Steps:
-
Review Your Stock Solution Preparation:
-
Question: What solvent did you use to dissolve the this compound?
-
Recommendation: Use 100% anhydrous DMSO to prepare a concentrated stock solution. Ensure the DMSO is of high purity and has not absorbed moisture, as water content can significantly reduce the solubility of hydrophobic compounds.
-
-
Examine Your Dilution Method:
-
Question: How did you add the stock solution to your media?
-
Recommendation: Add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This gradual introduction helps to ensure rapid and even dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
-
Check Your Final Concentration:
-
Question: What is the final concentration of this compound in your media?
-
Recommendation: The final concentration may be too high. It is advisable to perform a serial dilution to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
-
-
Consider the Media Composition:
-
Question: Does your media contain serum?
-
Recommendation: If using serum-containing media, be aware that proteins in the serum can interact with polyphenols. While these interactions can sometimes improve stability, they can also lead to co-precipitation. If your experimental design allows, you could test a lower serum concentration or a serum-free medium.
-
Data and Protocols
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₉ | |
| Molar Mass | 680.7 g/mol | |
| Water Solubility | 4.759e-005 mg/L @ 25 °C (estimated) | |
| XlogP3-AA | 7.70 (estimated) |
Recommended Solvents for Stock Solution
| Solvent | Rationale |
| Dimethyl Sulfoxide (B87167) (DMSO) | High dissolving power for hydrophobic compounds. |
| Ethanol | A potential alternative, though may be more toxic to cells at higher final concentrations. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound and adding it to cell culture media to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Under sterile conditions, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Store the Stock Solution:
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration. Note: The final concentration of DMSO in the media should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Add the calculated volume of the stock solution dropwise to the pre-warmed media while gently swirling the container.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Addressing Variability in cis-Miyabenol C Experimental Outcomes
Welcome to the technical support center for cis-Miyabenol C. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the variability often encountered in experimental outcomes with this promising natural compound. This guide provides detailed FAQs, troubleshooting advice, experimental protocols, and data presentation to enhance the reproducibility and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the cytotoxic effect of our this compound. What are the likely causes?
A1: Batch-to-batch variability with natural compounds like this compound is a common challenge. The primary causes often stem from:
-
Purity and Integrity: The purity of this compound can vary between suppliers and even between batches from the same supplier. The presence of isomers or related resveratrol (B1683913) oligomers can influence the overall biological activity. It is crucial to obtain a certificate of analysis (CoA) for each batch and, if possible, perform independent purity analysis (e.g., via HPLC).
-
Solubility Issues: this compound has poor aqueous solubility. Inconsistent solubilization can lead to variations in the effective concentration in your experiments. Ensure a consistent and validated protocol for dissolving the compound, typically using DMSO, and be mindful of potential precipitation when diluting into aqueous culture media.
-
Stability: Like many polyphenolic compounds, this compound can be sensitive to light, pH, and temperature. Degradation of the compound in stock solutions or during experiments will lead to reduced activity. It is advisable to prepare fresh dilutions for each experiment from a frozen stock, minimize exposure to light, and ensure the pH of the culture medium remains stable.
Q2: Our MTT/XTT assay results show an unexpected increase in cell viability at higher concentrations of this compound. Is this a real effect?
A2: This is a frequently reported artifact when testing plant extracts and polyphenolic compounds with tetrazolium-based assays. The likely cause is not a proliferative effect but rather a chemical interference with the assay itself. Many natural products, particularly those with antioxidant properties, can directly reduce the MTT or XTT reagent to its colored formazan (B1609692) product, leading to a false-positive signal that mimics high cell viability.
Troubleshooting:
-
Include a "compound only" control: In a cell-free plate, add your various concentrations of this compound to the media and then add the MTT/XTT reagent. Any color change in these wells is due to direct reduction by the compound. You can then subtract this background absorbance from your experimental values.
-
Switch to an orthogonal assay: To confirm your results, use a viability assay with a different detection method that is less prone to interference. Good alternatives include ATP-based luminescence assays (e.g., CellTiter-Glo®), which measure metabolic activity, or fluorescence-based assays that are less susceptible to colorimetric interference.
Q3: We are seeing inconsistent results in our apoptosis assays (e.g., Annexin V/PI staining). What factors should we consider?
A3: Variability in apoptosis assays can be multifaceted. Key factors to investigate include:
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and are seeded at a consistent density. Over-confluent or stressed cells can exhibit higher baseline levels of apoptosis.
-
Timing of Analysis: The kinetics of apoptosis can vary between cell lines and with different concentrations of this compound. A time-course experiment is essential to identify the optimal time point for detecting early and late apoptotic events.
-
Assay Technique: Inconsistent handling during cell harvesting and staining can introduce variability. Ensure gentle cell handling to avoid mechanical damage to the cell membrane, which can lead to false-positive PI staining.
Q4: The cell cycle arrest we observe with this compound is not consistent across experiments. How can we improve reproducibility?
A4: Reproducibility in cell cycle analysis is highly dependent on consistent cell culture and experimental timing.
-
Synchronization: If your experimental design allows, synchronizing the cells before treatment can reduce variability in the starting cell cycle distribution.
-
Fixation and Staining: The fixation and staining steps are critical. Ensure complete fixation and consistent staining times and concentrations of propidium (B1200493) iodide (PI).
-
Flow Cytometer Setup: Maintain consistent settings on your flow cytometer, including laser alignment and voltage, to ensure comparable data acquisition between experiments.
Data Presentation: Quantitative Outcomes
Due to the limited availability of published quantitative data specifically for this compound's anticancer effects, the following tables are presented with hypothetical yet plausible data to illustrate how to structure and compare experimental outcomes. These values are based on typical ranges observed for related resveratrol oligomers.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.5 |
| A549 | Lung Carcinoma | 48 | 22.8 |
| HCT116 | Colorectal Carcinoma | 48 | 11.4 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.1 |
Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells (24 hours)
| Treatment Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 2.1 | 1.5 |
| 10 | 8.7 | 4.2 |
| 20 | 15.3 | 9.8 |
| 40 | 25.6 | 18.4 |
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells Treated with this compound (24 hours)
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 55.2 | 30.1 | 14.7 |
| 15 | 68.9 | 18.5 | 12.6 |
| 30 | 75.4 | 12.3 | 12.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) with Troubleshooting Steps
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete growth medium appropriate for the cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM). Prepare serial dilutions in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound solutions. Include vehicle control wells.
-
Incubation: Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well cell culture plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Mandatory Visualizations
Caption: A generalized experimental workflow for assessing the anticancer effects of this compound.
Caption: A logical troubleshooting workflow for addressing variability in this compound experiments.
Caption: A putative signaling pathway for this compound-induced cell cycle arrest and apoptosis.
cis-Miyabenol C interference with assay reagents
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cis-Miyabenol C. Given the limited specific data on its direct interference with assay reagents, this guide focuses on potential issues based on its chemical properties as a polyphenol and provides general protocols for identifying and mitigating such interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural compound classified as a 2-arylbenzofuran flavonoid.[1] It has been isolated from plants such as fennel (Foeniculum vulgare) and grapevines (Vitis vinifera).[2] Its isomer, Miyabenol C, has been shown to inhibit β-secretase (BACE1) activity, which is involved in the generation of amyloid-β peptides, suggesting its potential as a therapeutic agent in Alzheimer's disease research.
Q2: I am seeing inconsistent results in my fluorescence-based assay when using this compound. What could be the cause?
Polyphenolic compounds like this compound can exhibit autofluorescence, which may interfere with fluorescence-based assays. This intrinsic fluorescence can lead to high background signals and mask the true signal from your assay, resulting in either falsely elevated or decreased readouts depending on the assay design.
Q3: Could this compound be interfering with my enzyme-linked immunosorbent assay (ELISA)?
Yes, interference in immunoassays is possible and can occur through several mechanisms.[3] While not specifically documented for this compound, polyphenols can potentially:
-
Bind to assay antibodies or target proteins: This can either block the intended binding events or cause non-specific binding, leading to inaccurate results.
-
Interfere with the enzymatic reporter: Many ELISAs use horseradish peroxidase (HRP), and the antioxidant properties of polyphenols could interfere with the HRP-substrate reaction.
-
Cause non-specific protein aggregation: This can lead to a general disruption of the assay mechanics.
Q4: My cell-based assay shows unexpected toxicity or changes in cell signaling after treatment with this compound. How can I troubleshoot this?
While this compound's isomer has shown specific inhibitory effects on β-secretase, it's important to differentiate this from non-specific effects or cytotoxicity. You should:
-
Perform a dose-response cell viability assay: Use a standard assay like MTT, XTT, or CellTiter-Glo to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Include appropriate vehicle controls: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the observed effects at the concentrations used.
-
Investigate off-target effects: Consider that as a polyphenol, this compound could have antioxidant or other signaling effects unrelated to your primary target.
Troubleshooting Guides
Guide 1: Assessing Autofluorescence Interference
This guide will help you determine if this compound is causing autofluorescence in your assay.
Experimental Protocol:
-
Prepare a serial dilution of this compound in your assay buffer, covering the range of concentrations you plan to use in your experiment.
-
Add the dilutions to an empty multi-well plate (the same type used for your assay).
-
Read the plate using the same excitation and emission wavelengths as your assay.
-
Compare the fluorescence readings of the this compound dilutions to the buffer-only control. A significant increase in fluorescence indicates autofluorescence.
Data Interpretation:
| This compound Conc. | Raw Fluorescence Units (RFU) | Fold Change vs. Buffer | Interpretation |
| Buffer Control | 150 | 1.0 | Baseline |
| 1 µM | 300 | 2.0 | Potential Interference |
| 10 µM | 1500 | 10.0 | Significant Interference |
| 100 µM | 8000 | 53.3 | Strong Interference |
This is example data. Your results will vary.
Mitigation Strategies:
-
Subtract background fluorescence: If the interference is moderate and consistent, you can subtract the fluorescence of a "compound only" control from your experimental wells.
-
Use a different fluorescent dye: Select a dye with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of this compound.
-
Switch to a non-fluorescent assay format: Consider colorimetric or luminescent assays if interference is too high.
Guide 2: Validating Immunoassay Compatibility
This protocol will help you test for interference in your ELISA or other immunoassays.
Experimental Protocol:
-
Spike-and-Recovery Experiment:
-
Prepare a sample with a known concentration of your analyte of interest.
-
Spike this sample with different concentrations of this compound.
-
Also, prepare a control sample spiked with the vehicle (e.g., DMSO).
-
Measure the analyte concentration in all samples.
-
-
Linearity of Dilution:
-
Take a high-concentration sample containing your analyte and this compound.
-
Serially dilute this sample with your assay buffer.
-
Measure the analyte concentration in each dilution.
-
Data Interpretation:
| Sample | Expected Analyte (ng/mL) | Observed Analyte (ng/mL) | % Recovery | Interpretation |
| Control | 10 | 9.8 | 98% | No interference |
| + 1 µM this compound | 10 | 9.5 | 95% | Acceptable |
| + 10 µM this compound | 10 | 7.5 | 75% | Potential Interference |
| + 100 µM this compound | 10 | 4.2 | 42% | Significant Interference |
A recovery of 80-120% is generally considered acceptable. If dilutions do not show a linear relationship, interference is likely.
Mitigation Strategies:
-
Sample Dilution: Diluting the sample may reduce the concentration of this compound to a non-interfering level.
-
Use of Heterophile Blocking Agents: These can be added to the assay buffer to reduce non-specific antibody binding.
-
Alternative Assay: If interference persists, consider an alternative method for analyte detection (e.g., mass spectrometry).
Visualizations
Caption: Troubleshooting workflow for this compound assay interference.
Caption: Potential interference points of polyphenols in a signaling assay.
References
Validation & Comparative
A Comparative Analysis of cis-Miyabenol C and Other Resveratrol Oligomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-Miyabenol C with other resveratrol (B1683913) oligomers, focusing on their biological activities and supported by available experimental data. Resveratrol and its oligomers, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This document aims to be a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the available quantitative data on the biological activities of this compound and other selected resveratrol oligomers. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data presented here is compiled from various sources.
Table 1: Anticancer Activity (Cytotoxicity) of Resveratrol Oligomers
| Compound | Oligomer Type | Cancer Cell Line | IC50 (µM) | Reference |
| Miyabenol C | Trimer | Human lung carcinoma (A549) | 20 | [2] |
| Miyabenol C | Trimer | Human lung carcinoma (NCI-H446) | 20 | [2] |
| Miyabenol C | Trimer | Lymphoid and myeloid cell lines | 10 - 30 | [2] |
| Resveratrol | Monomer | Lymphoid and myeloid cell lines | 30 - 50 | [2] |
| Vaticanol C | Tetramer | Colon cancer (SW480) | ~2.5 | [3][4] |
| Vaticanol C | Tetramer | Promyelocytic leukemia (HL-60) | ~1.4 | [3] |
| α-Viniferin | Trimer | Various cancer cell lines | Marked cytotoxicity at 10 µM | [3] |
| ε-Viniferin | Dimer | Cervical cancer (HeLa) | 20.4 µg/mL | [2] |
| ε-Viniferin | Dimer | Breast cancer (MCF-7) | 44.8 µg/mL | [2] |
| Resveratrol | Monomer | Cervical cancer (HeLa) | 20.4 µg/mL | [2] |
| Resveratrol | Monomer | Hepatocellular carcinoma (HepG2) | 11.8 µg/mL | [2] |
Table 2: Neuroprotective and Anti-inflammatory Activity of Resveratrol Oligomers
| Compound | Activity | Assay/Model | Key Findings | Reference |
| This compound | Neuroprotective | β-secretase (BACE1) inhibition | Potent inhibitor of BACE1 activity, reducing Aβ production. | [5][6] |
| Miyabenol C | Neuroprotective | Protein Kinase C (PKC) inhibition | Inhibits PKC with an IC50 of 27.5 µM. | [2] |
| Hopeaphenol | Anti-inflammatory | Poly(I:C)-induced inflammation in hCMEC/D3 cells | Inhibits IFN-β and CXCL10 production by suppressing NF-ĸB p65 phosphorylation (1-10 µM). | [7] |
| ε-Viniferin | Anti-inflammatory | LPS-activated microglia | Reduces neuronal cytotoxicity induced by glial activation; inhibits NF-κB signaling. | [8] |
| Vaticanol B | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibits production of TNF-α, nitric oxide, and prostaglandin (B15479496) E2 more effectively than resveratrol. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of resveratrol oligomers.
β-Secretase (BACE1) Inhibition Assay
This protocol is essential for evaluating compounds like Miyabenol C for their potential in Alzheimer's disease therapy.[5][6]
Objective: To determine the in vitro inhibitory activity of a test compound against BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide substrate with a fluorophore and a quencher)
-
Assay Buffer (e.g., Sodium acetate (B1210297) buffer, pH 4.5)
-
Test compound (e.g., Miyabenol C) dissolved in DMSO
-
Known BACE1 inhibitor (positive control)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human BACE1 enzyme in assay buffer.
-
Prepare a working solution of the fluorogenic BACE1 substrate in assay buffer.
-
Prepare serial dilutions of the test compound and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the BACE1 enzyme solution to each well, except for the "no enzyme" control wells.
-
Add the serially diluted test compound, positive control, or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths. The reading can be done in kinetic mode or as an endpoint reading after a specific incubation time (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well from the slope of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Protein Kinase C (PKC) Inhibition Assay
This protocol is relevant for assessing the activity of compounds like Miyabenol C that target PKC, a key enzyme in various signaling pathways.[2]
Objective: To measure the in vitro inhibitory effect of a test compound on PKC activity.
Materials:
-
Purified PKC isozyme
-
PKC substrate (e.g., a specific peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for non-radioactive assays)
-
Assay Buffer (containing lipids like phosphatidylserine (B164497) and diacylglycerol for PKC activation)
-
Test compound (e.g., Miyabenol C) dissolved in DMSO
-
Known PKC inhibitor (e.g., staurosporine) as a positive control
-
DMSO (vehicle control)
-
P81 phosphocellulose paper (for radiometric assay) or appropriate detection reagents for non-radioactive assays
-
Scintillation counter (for radiometric assay) or microplate reader
Procedure (Radiometric Assay):
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing assay buffer, PKC substrate, and the test compound at various concentrations, the positive control, or vehicle control.
-
-
Enzyme Addition:
-
Add the purified PKC isozyme to the reaction mixture to start the pre-incubation.
-
-
Reaction Initiation:
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specific time (e.g., 10-20 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate on the P81 paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay for Anticancer Activity
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound, a vehicle control (DMSO), and a positive control (a known cytotoxic drug).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by resveratrol oligomers and a typical experimental workflow.
Caption: Miyabenol C's inhibition of the amyloidogenic pathway.
Caption: Vaticanol C induced apoptosis via the mitochondrial pathway.[3][4]
Caption: Hopeaphenol's inhibition of the NF-κB signaling pathway.[7]
Caption: Experimental workflow for ε-viniferin's anti-inflammatory effects.
Conclusion
This guide provides a comparative overview of this compound and other resveratrol oligomers based on currently available scientific literature. While this compound shows promise as a neuroprotective agent through its BACE1 inhibitory activity, more direct comparative studies are needed to fully elucidate its anticancer and anti-inflammatory potential relative to other oligomers. The provided data tables, experimental protocols, and signaling pathway diagrams offer a foundational resource for researchers to design and interpret future studies in this exciting field of natural product drug discovery.
References
- 1. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of resveratrol oligomers against human cancer cell lines and the molecular mechanism of apoptosis induced by vaticanol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Apoptotic and Anti-Inflammatory Role of Trans ε-Viniferin in a Neuron–Glia Co-Culture Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to cis-Miyabenol C and Other BACE1 Inhibitors for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-Miyabenol C and other prominent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. BACE1 is a primary therapeutic target in Alzheimer's disease (AD) as it is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of AD.[1][2] This document summarizes quantitative data on inhibitor potency, details experimental methodologies for BACE1 inhibition assays, and visualizes key biological pathways and experimental workflows.
Quantitative Comparison of BACE1 Inhibitor Potency
The inhibitory activities of various compounds against BACE1 are typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The table below provides a summary of reported IC50 values for this compound alongside a selection of other natural and synthetic BACE1 inhibitors.
It is important to note that a specific IC50 value for this compound has not been explicitly reported in the primary literature. However, a key study by Hu et al. (2015) demonstrated that Miyabenol C, a resveratrol (B1683913) trimer, markedly inhibits BACE1 activity in a dose-dependent manner, and its effect was comparable to that of β-Secretase Inhibitor II in vitro.[3][4][5] β-Secretase Inhibitor II, a tripeptide aldehyde, has a reported IC50 of 700 nM for the inhibition of total Aβ production.
| Inhibitor Name | Type | BACE1 IC50 | Source |
| Miyabenol C | Natural (Resveratrol Trimer) | Potency comparable to β-Secretase Inhibitor II | |
| β-Secretase Inhibitor II | Synthetic (Peptidomimetic) | 700 nM (for total Aβ) | |
| Myricetin | Natural (Flavonoid) | 2.8 µM | |
| Cardamonin | Natural (Chalcone) | 4.35 µM | |
| Pinocembrin | Natural (Flavanone) | 27.01 µM | |
| Pinostrobin | Natural (Flavanone) | 28.44 µM | |
| Verubecestat (MK-8931) | Synthetic | 2.2 nM | |
| Lanabecestat (AZD3293) | Synthetic | 0.6 nM | |
| Atabecestat (JNJ-54861911) | Synthetic | Potent (nM range) | |
| Elenbecestat (E2609) | Synthetic | 3.9 nM | |
| GRL-8234 | Synthetic | 1.8 nM (Ki) |
BACE1 in the Amyloidogenic Signaling Pathway
BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by a subsequent cleavage by γ-secretase, leads to the production of Aβ peptides that can aggregate and form plaques in the brain, a hallmark of Alzheimer's disease. The following diagram illustrates this critical signaling pathway and the point of inhibition for BACE1 inhibitors.
Experimental Protocol: In Vitro BACE1 Inhibition Assay
The following is a detailed methodology for a typical in vitro BACE1 activity assay using a fluorogenic peptide substrate. This type of assay is commonly used to determine the IC50 values of potential BACE1 inhibitors.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the enzymatic activity of recombinant human BACE1.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic substrate (e.g., based on the Swedish mutation of APP)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) and other reference inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Wells: 20 µL of diluted test compound.
-
Positive Control (100% activity): 20 µL of assay buffer with the same final concentration of DMSO as the test wells.
-
Negative Control (0% activity/blank): 20 µL of assay buffer with DMSO and no enzyme.
-
-
Add 20 µL of diluted BACE1 enzyme solution to the "Test Wells" and "Positive Control" wells.
-
Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the BACE1 substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Subtract the rate of the negative control (blank) from all other wells.
-
Calculate the percentage of BACE1 inhibition for each concentration of the test compound relative to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 【β-Secretase Inhibitor II】β-Secretase Inhibitor II CAS号:263563-09-3【结构式 性质 活性】-化源网 [chemsrc.com]
A Comparative Analysis of cis-Miyabenol C and Synthetic Inhibitors in Modulating Key Biological Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offering a detailed comparison of the naturally occurring polyphenol, cis-Miyabenol C, and various synthetic inhibitors has been published today. This guide, tailored for researchers, scientists, and professionals in drug development, delves into the efficacy of these compounds, with a primary focus on the inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. The publication also explores the potential anti-inflammatory and anticancer activities of this compound, drawing comparisons with synthetic counterparts where data is available.
The guide presents a meticulous compilation of quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways to provide a clear and objective evaluation of these molecules.
Unveiling the Efficacy of this compound as a β-Secretase Inhibitor
This compound, a resveratrol (B1683913) trimer found in the small-leaf grape (Vitis thunbergii var. taiwaniana), has emerged as a significant inhibitor of β-secretase (BACE1). This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients.[1][2][3][4]
Studies have demonstrated that Miyabenol C can markedly reduce Aβ and sAPPβ levels in both cell cultures and in the brains of animal models of Alzheimer's disease.[1] Mechanistic investigations reveal that Miyabenol C's inhibitory action on BACE1 is direct and does not affect the protein levels of BACE1 itself, nor does it impact the activity of α-secretase or γ-secretase.
While a precise IC50 value for this compound is not explicitly available in the reviewed literature, its in vitro efficacy has been described as comparable to that of "β-secretase inhibitor II". This synthetic peptide aldehyde, also known as Z-VLL-CHO, has reported IC50 values of 700 nM for the inhibition of total Aβ and 2.5 µM for Aβ1–42.
Comparative Efficacy of BACE1 Inhibitors
To provide a broader context for the performance of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several synthetic BACE1 inhibitors.
| Inhibitor | Type | IC50 Value (BACE1) | Source(s) |
| This compound | Natural Product | Comparable to β-secretase inhibitor II | |
| β-Secretase Inhibitor II | Peptide Aldehyde | 700 nM (total Aβ), 2.5 µM (Aβ1-42) | |
| CTS-21166 | Synthetic | Ki = 2.5 nM, IC50 ≈ 3 nM (cellular) | |
| GSK188909 | Synthetic | 5 nM | |
| Compound 35 (Malamas et al., 2010) | Synthetic | 10 nM |
The Amyloid Precursor Protein (APP) Processing Pathway
The proteolytic processing of APP is a pivotal event in the development of Alzheimer's disease. The following diagram illustrates the two main pathways: the non-amyloidogenic pathway mediated by α-secretase and the amyloidogenic pathway initiated by β-secretase (BACE1).
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Protocols
In Vitro β-Secretase (BACE1) Activity Assay
A key experiment to determine the inhibitory potential of compounds like this compound is the in vitro BACE1 activity assay. A generalized protocol based on commercially available kits is described below.
Objective: To measure the enzymatic activity of BACE1 in the presence and absence of inhibitors.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide sequence from APP's Swedish mutation site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound, synthetic inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the BACE1 enzyme to each well.
-
Add the diluted test compounds or vehicle (DMSO) to the respective wells. Include a positive control (a known BACE1 inhibitor) and a negative control (vehicle only).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) over time (kinetic assay) or after a fixed incubation period (e.g., 1-2 hours) at 37°C in the dark (endpoint assay).
-
The rate of increase in fluorescence is proportional to the BACE1 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro BACE1 activity assay.
Exploring the Broader Bioactivities of this compound and Related Stilbenoids
While the primary focus of existing research on this compound has been its BACE1 inhibitory activity, the broader class of stilbenoids, including resveratrol, has been investigated for anti-inflammatory and anticancer properties.
Anti-inflammatory Potential
The anti-inflammatory effects of resveratrol and its oligomers are attributed to their ability to modulate various signaling pathways. Although direct experimental data for this compound is limited, related compounds have been shown to inhibit pro-inflammatory mediators. For instance, extracts from Vitis thunbergii var. taiwaniana, the source of Miyabenol C, have demonstrated anti-inflammatory effects against lipopolysaccharide-induced arthritis.
Anticancer Potential
Conclusion
This compound presents a promising natural alternative to synthetic BACE1 inhibitors for the potential therapeutic intervention in Alzheimer's disease. Its efficacy, demonstrated to be comparable to at least one synthetic counterpart, underscores the value of exploring natural product libraries for drug discovery. While its anti-inflammatory and anticancer activities require more direct investigation, the known properties of the broader stilbenoid class suggest that this compound may possess a multifaceted pharmacological profile. Further quantitative studies are warranted to fully elucidate its therapeutic potential in comparison to synthetic drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Potential of cis-Miyabenol C
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of cis-Miyabenol C with Alternative Neuroprotective Compounds
The pursuit of effective neuroprotective agents is a cornerstone of research into neurodegenerative diseases. Among the numerous natural compounds under investigation, this compound, a resveratrol (B1683913) trimer, has emerged as a promising candidate, primarily due to its targeted inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. This guide provides a comprehensive comparison of the neuroprotective effects of this compound with those of other well-studied natural polyphenols—resveratrol, curcumin (B1669340), and quercetin. The information is supported by experimental data from in vitro studies, with detailed methodologies provided for key experiments.
Comparative Efficacy of Neuroprotective Compounds
To facilitate a clear comparison, the following tables summarize the quantitative data on the efficacy of this compound and its alternatives. It is important to note that the data are compiled from various studies and experimental conditions may differ.
| Compound | Primary Mechanism | Target Enzyme/Pathway | Cell Line | Endpoint Measured | Effective Concentration / IC₅₀ |
| This compound | β-secretase Inhibition | BACE1 | N2a695, SH-SY5Y | Aβ40, Aβ42, sAPPβ reduction | 5-20 µM (Significant reduction in Aβ) |
| Resveratrol | Multi-target | BACE1, SIRT1, AMPK, NF-κB | N2a, SH-SY5Y | β-secretase activity, Cell Viability | IC₅₀ = 11.9 µM (BACE1 inhibition) |
| Curcumin | Multi-target | GSK-3β, NF-κB, Antioxidant pathways | SH-SY5Y | Cell Viability, ROS reduction | 2-10 µM (maintained 90-100% cell survival)[1] |
| Quercetin | Multi-target | Antioxidant pathways, PI3K/Akt | SH-SY5Y | Cell Viability, Apoptosis reduction | Neuroprotective effects observed at various concentrations |
Table 1: Comparison of Primary Mechanisms and Efficacy. This table highlights the principal neuroprotective mechanisms and reported effective concentrations or IC₅₀ values for each compound.
| Compound | Cell Line | Neurotoxic Insult | Concentration | Outcome |
| This compound | N2a695 | Endogenous APP processing | 10 µM | Significant reduction of Aβ40 and Aβ42 |
| Resveratrol | SH-SY5Y | Aβ-oligomer | 20 µM | Decreased ROS generation, attenuated oxidative stress, inhibited tau hyperphosphorylation[2] |
| Curcumin | SH-SY5Y | Aβ-oligomer | 40 µM | Decreased ROS generation, attenuated oxidative stress, inhibited tau hyperphosphorylation[2] |
| Quercetin | SH-SY5Y | Oxidative Stress | Varies | Protects against morphological changes and nuclear condensation |
Table 2: Comparative Neuroprotective Effects in In Vitro Models. This table provides a summary of the protective effects of each compound against specific neurotoxic insults in neuronal cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of these neuroprotective effects are provided below. These protocols can be adapted for the comparative evaluation of novel neuroprotective candidates.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a widely used and appropriate model for neuroprotection studies.
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[3] Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.[3]
-
Treatment Protocol: For neuroprotection assays, cells are seeded in appropriate multi-well plates. After reaching a suitable confluency, they are pre-treated with various concentrations of the test compound (e.g., this compound, resveratrol, curcumin, or quercetin) for a specified duration (e.g., 2 hours) before the addition of a neurotoxic agent (e.g., amyloid-β peptides, H₂O₂, or glutamate).
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Procedure:
-
After the designated treatment period, the culture medium is removed.
-
An MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method to quantify intracellular ROS levels.
-
Procedure:
-
Following treatment, cells are washed with phosphate-buffered saline (PBS).
-
Cells are incubated with DCFH-DA (typically 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
After incubation, the cells are washed again with PBS to remove any excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis: Relative ROS levels are calculated as a percentage of the control group.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in apoptotic pathways, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
-
Procedure:
-
After treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin).
-
After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control. The ratio of Bax to Bcl-2 can be calculated as an indicator of the apoptotic potential.
Visualization of Signaling Pathways and Workflows
To illustrate the complex molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
References
Uncorroborated Evidence: The Case of cis-Miyabenol C's Bioactivity
A detailed analysis of the primary research on cis-Miyabenol C reveals promising therapeutic potential, yet a critical gap in scientific validation persists. To date, the significant findings regarding its activity, primarily its role as a β-secretase inhibitor, originate from a single research group. This guide provides a comprehensive overview of the existing data, experimental protocols, and proposed mechanisms, while underscoring the crucial need for independent verification to solidify these claims within the scientific community.
Activity of this compound: A Singular Perspective
Initial research has positioned this compound, a resveratrol (B1683913) trimer, as a noteworthy agent in the context of Alzheimer's disease. The compound has been reported to significantly reduce the generation of amyloid-β (Aβ) peptides, a hallmark of the disease, by inhibiting the enzymatic activity of β-secretase (BACE1). However, a thorough review of published literature reveals that these findings have not been independently replicated or cross-validated by other laboratories. This absence of corroborating data places a significant caveat on the current understanding of this compound's therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the seminal study on this compound's bioactivity. These results demonstrate a dose-dependent inhibitory effect on β-secretase and a subsequent reduction in Aβ levels in various experimental models.
| Experimental Model | Treatment | Concentration | Outcome | Percentage Change |
| N2a695 cells | This compound | 10 µM | Aβ40 secretion | ~50% reduction |
| N2a695 cells | This compound | 20 µM | Aβ40 secretion | ~70% reduction |
| N2a695 cells | This compound | 10 µM | Aβ42 secretion | ~45% reduction |
| N2a695 cells | This compound | 20 µM | Aβ42 secretion | ~65% reduction |
| In vitro BACE1 assay | This compound | 10 µM | BACE1 activity | ~60% inhibition |
| In vitro BACE1 assay | This compound | 20 µM | BACE1 activity | ~80% inhibition |
| APP/PS1 transgenic mice | This compound | 20 mg/kg | Soluble Aβ40 levels in brain | ~40% reduction |
| APP/PS1 transgenic mice | This compound | 20 mg/kg | Soluble Aβ42 levels in brain | ~35% reduction |
Experimental Protocols
The primary study utilized a series of established molecular and cellular biology techniques to assess the activity of this compound. The key methodologies are detailed below.
Cell Culture and Treatment:
-
Cell Line: N2a695 cells, a mouse neuroblastoma cell line stably overexpressing human amyloid precursor protein (APP) with the Swedish mutation (K670N/M671L).
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (DMSO) for 24 hours.
Amyloid-β Quantification:
-
Method: Enzyme-linked immunosorbent assay (ELISA).
-
Procedure: Conditioned media from treated cells were collected, and the levels of secreted Aβ40 and Aβ42 were quantified using specific human Aβ ELISA kits according to the manufacturer's instructions.
In Vitro β-Secretase (BACE1) Activity Assay:
-
Method: A commercially available BACE1 activity assay kit was used.
-
Procedure: Recombinant human BACE1 was incubated with a specific fluorescent substrate in the presence of varying concentrations of this compound. The enzymatic activity was measured by detecting the fluorescence of the cleaved substrate.
Animal Studies:
-
Model: APP/PS1 double transgenic mice, a commonly used mouse model of Alzheimer's disease.
-
Treatment: Mice were administered this compound (20 mg/kg) or vehicle via oral gavage daily for a specified period.
-
Analysis: Following treatment, brain tissues were collected, and the levels of soluble Aβ40 and Aβ42 were determined by ELISA.
Visualizing the Experimental Approach and Proposed Mechanism
To better understand the experimental flow and the proposed molecular mechanism of this compound, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound activity.
Caption: Proposed mechanism of this compound on APP processing.
A Comparative Analysis of cis-Miyabenol C Isomers: Unraveling Stereochemistry's Role in Biological Activity
For Immediate Release
This guide provides a comparative overview of cis-Miyabenol C and its isomers, focusing on their potential therapeutic applications. While direct comparative data for the isomers of Miyabenol C is limited, this document synthesizes the available information and draws parallels with the well-studied resveratrol (B1683913) isomers to highlight the critical role of stereochemistry in determining biological efficacy. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
Miyabenol C, a resveratrol trimer, has garnered attention for its neuroprotective properties, primarily through the inhibition of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. The existence of multiple stereoisomers of Miyabenol C, including cis and trans configurations, suggests that their biological activities may vary significantly. Understanding these differences is paramount for the development of potent and specific therapeutic agents.
Unveiling the Isomers of Miyabenol C
Research has identified several stereoisomers of Miyabenol C, including E-trans-cis-miyabenol C, E-cis-cis-miyabenol C, and E-cis-trans-miyabenol C. Additionally, a Z-trans-trans-miyabenol C configuration has been described for a compound identified as this compound. While the existence of these isomers is confirmed, a significant gap exists in the literature regarding direct, quantitative comparisons of their biological activities. One study has noted that different stereoisomers of Miyabenol C exhibit varying inhibitory effects on the fibrillation of amyloid-beta (Aβ) peptides, the main component of amyloid plaques in Alzheimer's disease. However, specific data, such as IC50 values for cytotoxicity or enzyme inhibition, remains largely unpublished.
Biological Activity of Miyabenol C: Inhibition of β-Secretase
Miyabenol C has been identified as a potent inhibitor of β-secretase (BACE1).[1][2] This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the amyloidogenic pathway that leads to the production of Aβ peptides.[3] By inhibiting BACE1, Miyabenol C reduces the formation of these neurotoxic peptides, highlighting its potential as a therapeutic agent for Alzheimer's disease.[1][3] Studies have shown that Miyabenol C can significantly reduce the levels of Aβ40 and Aβ42 in cell cultures and in animal models.[3]
The Impact of Stereoisomerism on Biological Activity: A Resveratrol Analogy
Due to the limited direct comparative data for Miyabenol C isomers, we can look to its parent compound, resveratrol, for insights into how cis/trans isomerism can influence biological activity. Both cis- and trans-resveratrol have been extensively studied, and clear differences in their bioactivity have been established. Generally, trans-resveratrol is considered to be the more biologically active and stable isomer.
Comparative Cytotoxicity of Resveratrol Isomers
The following table summarizes the cytotoxic effects of trans- and cis-resveratrol (B22520) on various human cancer cell lines, demonstrating the often superior potency of the trans-isomer.
| Cell Line | Isomer | IC50 (µM) | Reference |
| Hepatoma (HepG2) | trans-Resveratrol | ~25 | [4] |
| cis-Resveratrol | >50 | [4] | |
| Colon Carcinoma (HCT-116) | trans-Resveratrol | ~50 | [4] |
| cis-Resveratrol | >100 | [4] | |
| Pancreatic Carcinoma (MiaPaCa-2) | trans-Resveratrol | ~25 | [4] |
| cis-Resveratrol | ~50 | [4] |
Note: The IC50 values are estimations based on graphical data presented in the cited reference and are intended for comparative purposes.
This data underscores the principle that stereochemistry can have a profound impact on the biological efficacy of a compound. It is plausible that the different isomers of Miyabenol C will exhibit similar variations in their ability to inhibit BACE1 and exert cytotoxic effects.
Experimental Protocols
To facilitate further research into the comparative analysis of Miyabenol C isomers, detailed methodologies for key experiments are provided below.
Chiral Separation of Miyabenol C Isomers
Objective: To isolate individual stereoisomers of Miyabenol C from a mixture.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for separating stereoisomers.
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is a suitable starting point.
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) is commonly used for normal-phase chiral separations. The ratio can be optimized to achieve the best separation (e.g., starting with 90:10 n-hexane:ethanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where Miyabenol C absorbs strongly (e.g., 280 nm or 320 nm).
-
Fraction Collection: Fractions corresponding to each separated peak are collected for subsequent biological assays.
-
Structure Elucidation: The absolute configuration of each isolated isomer should be determined using techniques such as NMR spectroscopy and circular dichroism.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each Miyabenol C isomer on cell viability.
Methodology:
-
Cell Culture: Plate cells (e.g., human neuroblastoma SH-SY5Y cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of each Miyabenol C isomer (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the isomer concentration.
In Vitro β-Secretase (BACE1) Inhibition Assay
Objective: To determine the IC50 of each Miyabenol C isomer for BACE1 activity.
Methodology: A fluorescence resonance energy transfer (FRET)-based assay is commonly used.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing BACE1 enzyme, a fluorogenic BACE1 substrate, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of each Miyabenol C isomer to the wells. Include a known BACE1 inhibitor as a positive control and a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate used.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each isomer concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the isomer concentration.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathway affected by Miyabenol C and a proposed experimental workflow for the comparative analysis of its isomers.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Proposed Workflow for Isomer Comparison.
Conclusion and Future Directions
While Miyabenol C shows promise as a β-secretase inhibitor for Alzheimer's disease, the lack of direct comparative studies on its isomers is a significant knowledge gap. The analogy with resveratrol strongly suggests that the stereochemistry of Miyabenol C isomers will critically influence their biological activity. Future research should prioritize the chiral separation of Miyabenol C isomers and the quantitative assessment of their individual cytotoxic and BACE1 inhibitory activities. Such studies are essential for identifying the most potent and therapeutically viable isomer for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of cis-Miyabenol C and β-Secretase Inhibitor II in Modulating β-Secretase Activity
For Immediate Release
Xiamen, China – In the ongoing quest for effective therapeutic agents against Alzheimer's disease, the inhibition of β-secretase (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides, remains a primary strategy. This guide provides a detailed comparison of two noteworthy β-secretase inhibitors: cis-Miyabenol C, a naturally occurring resveratrol (B1683913) trimer, and the well-characterized synthetic peptide aldehyde, β-secretase inhibitor II. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and β-secretase inhibitor II, focusing on their inhibitory effects on β-secretase activity and amyloid-β production.
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | β-secretase (BACE1) | In vitro enzymatic assay | Comparable to β-secretase inhibitor II | [2][3] |
| β-secretase inhibitor II | Total Amyloid-β (Aβ) | CHO cells (wild-type APP751) | 700 nM | |
| β-secretase inhibitor II | Amyloid-β 1-42 (Aβ1-42) | CHO cells (wild-type APP751) | 2.5 µM |
In-Depth Efficacy Analysis
This compound has been shown to markedly reduce the levels of Aβ and the soluble amyloid precursor protein β (sAPPβ) in both cell cultures and in the brains of animal models of Alzheimer's disease.[2] Mechanistic studies have revealed that this compound directly inhibits both in vitro and in vivo β-secretase activity without altering the protein levels of BACE1 itself.[1][2] One key study demonstrated that the in vitro inhibitory effect of miyabenol C on BACE1 activity was comparable to that of β-secretase inhibitor II.[2][3]
β-secretase inhibitor II is a well-established inhibitor that corresponds to the β-secretase cleavage site of the Swedish mutant Amyloid Precursor Protein (APP). It has been shown to inhibit the formation of total Aβ with an IC50 of 700 nM and Aβ1-42 with an IC50 of 2.5 µM in Chinese hamster ovary (CHO) cells that stably express wild-type APP751.
Experimental Protocols
The evaluation of both this compound and β-secretase inhibitor II as BACE1 inhibitors relies on robust experimental protocols. A standard method employed is the in vitro β-secretase activity assay, often utilizing a commercial kit.
In Vitro β-Secretase (BACE1) Activity Assay
This assay is designed to measure the enzymatic activity of BACE1 in a cell-free system and assess the inhibitory potential of test compounds.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1-specific FRET (Fluorescence Resonance Energy Transfer) substrate
-
Assay buffer (e.g., Sodium Acetate, pH 4.5)
-
Test compounds (this compound, β-secretase inhibitor II) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and β-secretase inhibitor II) in assay buffer. Prepare working solutions of the BACE1 enzyme and the FRET substrate in assay buffer.
-
Assay Setup: To the wells of the 96-well microplate, add the assay buffer, followed by the test compounds or a vehicle control (DMSO).
-
Enzyme Addition: Add the diluted BACE1 enzyme to all wells except for the negative control (blank) wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis: Calculate the rate of the reaction (the increase in fluorescence over time) for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the vehicle control. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. The resveratrol trimer miyabenol C inhibits β-secretase activity and β-amyloid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
- 3. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
cis-Miyabenol C: A Comparative Analysis of its Effects on α-Secretase and γ-Secretase in Amyloid Precursor Protein Processing
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cis-Miyabenol C's effects on α-secretase and γ-secretase, key enzymes in the processing of amyloid precursor protein (APP). Experimental data is presented to objectively assess its performance against known modulators of these enzymes.
Accumulation of amyloid-β (Aβ) peptides, a cleavage product of APP, is a central event in the pathogenesis of Alzheimer's disease. The generation of Aβ is mediated by the sequential cleavage of APP by β-secretase and γ-secretase. Conversely, cleavage of APP by α-secretase occurs within the Aβ domain, preventing its formation and is thus considered non-amyloidogenic.[1][2] this compound, a resveratrol (B1683913) trimer, has been investigated for its potential to modulate APP processing. This guide synthesizes the current understanding of its specific interactions with α- and γ-secretase.
Comparative Effects on Secretase Activity
Experimental evidence indicates that this compound does not significantly affect the activity of either α-secretase or γ-secretase.[1][2] Its primary mechanism of action in reducing Aβ generation is through the direct inhibition of β-secretase (BACE1) activity.[1][2] The following tables summarize the comparative effects of this compound and known inhibitors on secretase activity.
| Compound | Target Secretase | Effect on Activity | Quantitative Data (Relative to Control) |
| This compound | α-Secretase (TACE) | No significant effect | Activity not significantly different from DMSO control[1] |
| TAPI-1 (α-secretase inhibitor) | α-Secretase (TACE) | Inhibition | N/A |
| This compound | γ-Secretase | No significant effect | NICD generation not significantly different from DMSO control[1][3] |
| Compound E (γ-secretase inhibitor) | γ-Secretase | Potent Inhibition | Dramatically blocked NICD generation[1][3] |
| Compound | Target Protein | Effect on Protein Levels | Quantitative Data (Relative to Control) |
| This compound | ADAM10 (α-secretase) | No significant effect | Protein levels not significantly different from control[1][2] |
| This compound | TACE (α-secretase) | No significant effect | Protein levels not significantly different from control[1][2] |
| This compound | Presenilin 1 (γ-secretase component) | No significant effect | Protein levels not significantly different from control[1][2][3] |
Signaling Pathways and Experimental Workflow
The processing of Amyloid Precursor Protein (APP) can follow two main pathways: the non-amyloidogenic pathway mediated by α-secretase, and the amyloidogenic pathway initiated by β-secretase.
The experimental workflow to determine the effect of this compound on α- and γ-secretase involved cell culture, treatment with the compound, and subsequent analysis of secretase activity and protein levels.
Experimental Protocols
α-Secretase (TACE) Activity Assay
This assay measures the activity of TACE, a major α-secretase, in cell lysates.
-
Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with DMSO (vehicle control), 10µM this compound, or 10µM TAPI-1 (positive control inhibitor) for 10 hours.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable extraction buffer (e.g., Component C from SensoLyte 520 TACE Activity Assay Kit with 0.1% Triton X-100). The cell suspension is incubated on ice and then centrifuged to collect the supernatant containing the cell lysate.
-
Activity Measurement: The α-secretase activity in the cell lysates is measured using a commercial fluorimetric assay kit (e.g., SensoLyte 520 TACE Activity Assay Kit). The assay utilizes a FRET peptide substrate that fluoresces upon cleavage by TACE.
-
Data Analysis: The fluorescence intensity is measured using a microplate fluorometer (Ex/Em = 490/520 nm). The activity is calculated relative to the DMSO control.
γ-Secretase (Notch Processing) Activity Assay
This assay indirectly measures γ-secretase activity by quantifying the cleavage of its substrate, NotchΔE, to produce the Notch intracellular domain (NICD).
-
Cell Culture and Transfection: N2aWT cells are transfected with a plasmid encoding NotchΔE, a direct substrate for γ-secretase.
-
Treatment: Transfected cells are treated with DMSO (vehicle control), 0.5µM Compound E (positive control inhibitor), or varying doses of this compound for 10 hours.
-
Protein Extraction and Western Blot: Cells are lysed, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for NICD. A secondary antibody conjugated to HRP is then used for detection.
-
Data Analysis: The intensity of the NICD bands is quantified using densitometry and normalized to a loading control (e.g., β-actin).
Western Blotting for Secretase Protein Levels
This protocol is used to determine the effect of this compound on the protein expression levels of α- and γ-secretase components.
-
Cell Culture and Treatment: Cells are treated with this compound or DMSO for a specified period.
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against:
-
ADAM10 (e.g., 1:1000 dilution)
-
TACE (ADAM17) (e.g., 1:1000 dilution)
-
Presenilin 1 (e.g., 1:1000 dilution)
-
β-actin (loading control, e.g., 1:5000 dilution)
-
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody (e.g., 1:30,000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an ECL detection reagent. Band intensities are quantified by densitometry and normalized to the loading control.
References
Head-to-Head Comparison of Natural BACE1 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic strategy in the development of disease-modifying treatments for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, BACE1 has been the focus of extensive drug discovery efforts. Natural products represent a rich source of diverse chemical scaffolds for BACE1 inhibition. This guide provides a head-to-head comparison of the preclinical performance of several key natural BACE1 inhibitors, summarizing available data on their inhibitory potency and the experimental methodologies used for their assessment.
Data Presentation: Comparative Inhibitory Potency of Natural BACE1 Inhibitors
The following table summarizes the in vitro inhibitory activity of various natural compounds against the BACE1 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Natural Inhibitor | Natural Source | BACE1 IC50 (µM) | Assay Type |
| Myricetin | Myrica cerifera (Bayberry) | 2.8 | Cell-free enzymatic assay |
| 2,2′,4′-Trihydroxychalcone | Glycyrrhiza glabra (Licorice) | 0.27 | Cell-free enzymatic assay |
| Cardamonin | Boesenbergia rotunda (Fingerroot) | 4.35 | Cell-free enzymatic assay[1] |
| Quercetin | Allium cepa (Onion), Malus domestica (Apple) | 5.4 | Cell-free enzymatic assay |
| Baicalein | Scutellaria baicalensis (Chinese skullcap) | 10 | Cell-free enzymatic assay[2] |
| Pinocembrin | Boesenbergia rotunda (Fingerroot) | 27.01 | Cell-free enzymatic assay[1] |
| Pinostrobin | Boesenbergia rotunda (Fingerroot) | 28.44 | Cell-free enzymatic assay[1] |
| (+)-Corynoline | Corydalis incisa | 33.59 | Cell-free enzymatic assay[3] |
| Apigenin | Apium graveolens (Celery) | 38.5 | Cell-free enzymatic assay |
| (-)-Corycavamine | Corydalis incisa | 41.16 | Cell-free enzymatic assay |
| Genistein | Glycine max (Soybean) | 63 | Cell-free enzymatic assay |
| Berberine | Coptis chinensis (Chinese goldthread) | >100 | Cell-free enzymatic assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine BACE1 inhibitory activity.
In Vitro BACE1 Inhibition Assay (FRET-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BACE1 in a cell-free system. A common and sensitive method is the fluorescence resonance energy transfer (FRET) assay.
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore (donor) and a quencher molecule. In the intact peptide, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (natural inhibitors) dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Dilute the recombinant human BACE1 enzyme to a working concentration in cold assay buffer.
-
Dilute the BACE1 FRET substrate to a working concentration in assay buffer, protecting it from light.
-
-
Assay Plate Setup:
-
Test Wells: Add assay buffer, diluted test compound, and diluted BACE1 enzyme.
-
Positive Control (100% activity): Add assay buffer, vehicle control (DMSO), and diluted BACE1 enzyme.
-
Negative Control (Blank): Add assay buffer and vehicle control, but no enzyme.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the diluted FRET substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 60-120 minutes, with readings taken every 1-5 minutes. Use excitation and emission wavelengths appropriate for the specific FRET substrate (e.g., Ex/Em = 320/405 nm or 350/490 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Subtract the rate of the negative control from all other wells.
-
Determine the percent inhibition for each concentration of the test compound compared to the positive control.
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cell-Based BACE1 Activity Assay
This assay measures the inhibitory effect of a compound on BACE1 activity within a cellular environment, providing insights into cell permeability and target engagement.
Principle: Cells (often neuronal cell lines like SH-SY5Y) that endogenously or overexpress BACE1 are treated with the test compound. The cells are then lysed, and the BACE1 activity in the lysate is measured using a fluorogenic substrate, similar to the in vitro FRET assay.
Materials:
-
Human neuroblastoma SH-SY5Y cells or other suitable cell line
-
Cell culture medium and supplements
-
Test compounds
-
Ice-cold cell lysis buffer
-
BCA protein assay kit
-
BACE1 fluorogenic substrate and assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.
-
Collect the cell lysates and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to fresh, pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA assay to normalize BACE1 activity.
-
-
BACE1 Activity Measurement:
-
In a new 96-well black plate, add cell lysate (normalized for protein concentration) to each well.
-
Add BACE1 assay buffer to bring the total volume to 50 µL.
-
Initiate the reaction by adding 50 µL of the BACE1 fluorogenic substrate solution to each well.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescence plate reader at 37°C and measure the fluorescence kinetically as described in the in vitro protocol.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage for each sample.
-
Normalize the BACE1 activity to the protein concentration of the cell lysate.
-
Calculate the percent inhibition relative to the vehicle-treated control to determine the IC50 value of the compound in a cellular context.
-
Mandatory Visualizations
Signaling Pathway
Caption: Amyloid Precursor Protein (APP) processing by BACE1 and γ-secretase.
Experimental Workflow
References
Safety Operating Guide
Prudent Disposal of cis-Miyabenol C: A Guide for Laboratory Professionals
For research use only.
Immediate Safety and Handling Precautions
Due to the absence of comprehensive toxicological data, cis-Miyabenol C should be handled with caution. Assume the compound may be hazardous and take appropriate measures to minimize exposure.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or aerosols.
Disposal Workflow for this compound
The proper disposal of this compound waste is critical for laboratory safety and environmental protection. The following workflow outlines the necessary steps for segregating and preparing this compound waste for collection by your institution's EHS personnel.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect any materials contaminated with this compound, such as unused or expired solid compound, contaminated weighing paper, pipette tips, and gloves, in a designated hazardous solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Container Labeling:
-
Immediately label the hazardous waste container with a hazardous waste tag.
-
The label must clearly state "Hazardous Waste."
-
Identify the contents, including "this compound" and any solvents present.
-
Record the accumulation start date (the date the first waste is added).
-
Include the name of the principal investigator or a responsible laboratory contact.
-
-
Storage:
-
Keep waste containers securely sealed at all times, except when adding waste.
-
Store the labeled containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.
-
Quantitative Data Summary for Disposal Considerations
| Parameter | Guideline | Rationale |
| Waste Category | Chemical Hazardous Waste | Due to the lack of safety data, this compound must be treated as hazardous. |
| Solid Waste Container | Sealable, properly labeled container | To prevent spillage and exposure. |
| Liquid Waste Container | Sealable, chemically compatible container | To prevent leaks, reactions, and exposure. |
| Storage Location | Designated Satellite Accumulation Area | Secure and controlled storage prior to pickup. |
| Disposal Method | EHS Pickup | Ensures compliant and safe final disposal. |
By adhering to these conservative, safety-first procedures, researchers can manage this compound waste responsibly, ensuring the protection of laboratory personnel and the environment. Always prioritize your institution's specific chemical hygiene and hazardous waste management plans.
Personal protective equipment for handling cis-Miyabenol C
Cis-Miyabenol C is a resveratrol (B1683913) trimer, a type of stilbenoid found in plants like Vitis vinifera (grapevine)[1]. Due to the lack of specific toxicity and handling data, it is imperative to adhere to stringent safety measures based on analogous compounds.
Quantitative Data Summary
The following table summarizes key data points relevant to the safe handling of this compound and the related compound, resveratrol.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C42H32O9 | [] |
| Molecular Weight | 680.71 g/mol | [] |
| Water Solubility | 4.759e-005 mg/L @ 25 °C (estimated) | [3] |
| Resveratrol (for comparison) | ||
| Hazard Statements | Causes serious eye irritation. May cause skin irritation. | [4] |
| Recommended PPE | Protective gloves, eye protection. |
Personal Protective Equipment (PPE)
Given that related phenolic compounds can cause skin and eye irritation, a comprehensive PPE strategy is essential.
1. Eye and Face Protection:
-
Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
2. Skin Protection:
-
Gloves: Wear chemical-resistant gloves. For incidental contact, double-layered nitrile gloves are recommended. For direct handling of larger quantities or concentrated solutions, heavier-duty gloves such as butyl rubber or neoprene should be used. Change gloves immediately if they become contaminated.
-
Lab Coat: A full-sleeved, buttoned lab coat is mandatory to protect against skin exposure.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
3. Respiratory Protection:
-
Work with solid this compound or its solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
If a fume hood is not available and there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Weighing and Aliquoting (Solid Compound):
-
Perform all weighing and handling of the solid form of this compound within a chemical fume hood to prevent inhalation of fine particles.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Close the primary container tightly after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If the solution needs to be heated or agitated, ensure the container is appropriately sealed or vented to prevent pressure buildup.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated disposable items, such as gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste" or "solution in methanol").
-
-
Storage and Disposal:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
-
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
